1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one
Description
Properties
IUPAC Name |
1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1-6,8-9,11-14,21-22H,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIROPQQWKBMABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C=CC=CC2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855509 | |
| Record name | 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332371-82-1 | |
| Record name | 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one CAS number and molecular weight
[1][2]
Executive Summary
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one (CAS: 332371-82-1 ) is a naturally occurring linear diarylheptanoid found in Zingiberaceae species such as Aframomum letestuianum and Curcuma longa.[2][3] Structurally distinct from curcumin due to its mono-carbonyl "dien-3-one" core (lacking the 1,3-diketone system), it exhibits enhanced stability and specific reactivity as a Michael acceptor.
Key therapeutic potentials include antiproliferative activity against human fibrosarcoma (HT-1080) and colon carcinoma (26-L5) lines, anti-trypanosomal efficacy , and melanogenesis inhibition . Its mechanism is driven by the electrophilic
Chemical Identity & Physicochemical Properties[3][4]
| Property | Data |
| CAS Number | 332371-82-1 |
| IUPAC Name | (4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one |
| Molecular Formula | C₁₉H₁₈O₃ |
| Molecular Weight | 294.35 g/mol |
| Structural Class | Linear Diarylheptanoid |
| Appearance | Yellow to off-white crystalline powder |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol; Insoluble in Water |
| pKa | ~9.6 (Phenolic OH) |
Structural Analysis
Unlike curcumin (a 1,6-heptadiene-3,5-dione), this compound features a saturated C1-C2 ethylene bridge and a conjugated C4-C6 diene system adjacent to a C3 ketone. This specific saturation pattern alters its lipophilicity and metabolic stability compared to fully conjugated curcuminoids.
Tautomerism Note: In solution, this compound may exist in equilibrium with its enol forms, particularly if the C3 ketone is adjacent to an acidic proton, though the dien-one structure is the dominant stable tautomer.
Synthesis & Biosynthesis[4]
Natural Occurrence
The compound is a secondary metabolite isolated from the rhizomes and seeds of:
Total Synthesis Strategy (Claisen-Schmidt Condensation)
The most robust synthetic route involves a Claisen-Schmidt condensation between a protected 4-phenyl-2-butanone derivative and a cinnamaldehyde derivative. This "4+3" carbon strategy ensures the correct formation of the dienone system.
Synthesis Workflow Diagram
Figure 1: Convergent synthesis strategy via Claisen-Schmidt condensation.
Pharmacology & Mechanism of Action[5]
Antiproliferative & Cytotoxic Activity
The compound demonstrates significant cytotoxicity against cancer cell lines.
Mechanism: The Michael Acceptor Motif
The biological activity is largely attributed to the
Signaling Mechanism Diagram
Figure 2: Pharmacological mechanism driven by electrophilic attack on protein thiols.
Experimental Protocols
Protocol A: Chemical Synthesis (General Procedure)
Objective: Synthesize the target diarylheptanoid via condensation.
-
Protection: React 4-(4-hydroxyphenyl)-2-butanone and 4-hydroxycinnamaldehyde with dihydropyran (DHP) and PPTS in CH₂Cl₂ to generate THP-protected intermediates.
-
Condensation:
-
Dissolve the protected ketone (1.0 equiv) and protected aldehyde (1.1 equiv) in Ethanol.
-
Add 10% NaOH (aq) dropwise at 0°C.
-
Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
-
Workup: Neutralize with dilute HCl, extract with Ethyl Acetate, and dry over Na₂SO₄.
-
Deprotection: Dissolve crude intermediate in Methanol with catalytic p-TsOH. Stir for 2 hours.
-
Purification: Purify via silica gel column chromatography (Gradient: Hexane → 40% EtOAc/Hexane).
-
Validation: Confirm structure via ¹H NMR (look for trans-coupling constants J ≈ 15-16 Hz for the diene system).
Protocol B: In Vitro Cell Viability Assay (MTT)
Objective: Determine ED₅₀ against HT-1080 cells.
-
Seeding: Plate HT-1080 cells at 5,000 cells/well in a 96-well plate. Incubate for 24h.
-
Treatment: Prepare stock solution of the compound in DMSO. Dilute in media to final concentrations (1, 10, 50, 100 µM). Ensure final DMSO < 0.1%.
-
Incubation: Treat cells for 48 hours.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate for 4h at 37°C.
-
Measurement: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
-
Analysis: Calculate % viability relative to vehicle control and determine IC₅₀ using non-linear regression.
References
-
Tane, P., et al. (2003). "Trypanocidal diarylheptanoids from Aframomum letestuianum." Journal of Natural Products, 66(3), 364-367.[7] Link
-
Ali, M. S., et al. (2001). "Six new diarylheptanoids from the seeds of Alpinia blepharocalyx." Journal of Natural Products, 64(3), 289-293.[6] Link
-
ChemFaces. (n.d.). "1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one Datasheet." ChemFaces Catalog. Link
-
Xu, G., & Li, S. (2004).[8] "Synthesis of 1,7-Bis(4-hydroxyphenyl)hepta-4E,6E-dien-3-one." Journal of Lanzhou University (Natural Sciences). Link
-
Matsumoto, T., et al. (2013). "Diarylheptanoids with inhibitory effects on melanogenesis from the rhizomes of Curcuma comosa in B16 melanoma cells."[6] Bioorganic & Medicinal Chemistry Letters, 23(18), 5178-5181. Link
Sources
- 1. scribd.com [scribd.com]
- 2. Category of chemicals: Natural phenols - chemBlink [chemblink.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. semanticscholar.org [semanticscholar.org]
Technical Guide: Isolation of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one from Curcuma longa
[1][2]
Executive Summary & Chemical Context[2][3][4][5][6][7][8]
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one is a rare linear diarylheptanoid found in the rhizomes of Curcuma longa (Turmeric).[1] Unlike the major curcuminoids (Curcumin, Demethoxycurcumin, Bisdemethoxycurcumin) which possess a 1,3-diketone system, this target compound is a mono-carbonyl conjugated dienone .[1]
This structural difference is the critical lever for isolation. While curcuminoids exist in a keto-enol equilibrium (giving them distinct acidity and chelating properties), the target compound lacks the active methylene group of the 1,3-diketone.[1] This guide details a protocol to separate this minor constituent from the overwhelming background of major curcuminoids using polarity-based fractionation and high-resolution Reverse Phase HPLC (RP-HPLC).
Target Compound Profile
| Feature | Specification |
| IUPAC Name | 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one |
| Class | Linear Diarylheptanoid (Mono-carbonyl) |
| Molecular Formula | C₁₉H₁₈O₃ |
| Key Structural Differentiator | Lacks 1,3-diketone moiety; contains conjugated dienone system.[2][1][3] |
| Solubility | Soluble in MeOH, EtOH, Acetone, EtOAc; Insoluble in Water, Hexane.[1] |
Extraction & Fractionation Strategy
The Challenge: " Needle in a Haystack"
In a typical turmeric extract, Curcumin (C), Demethoxycurcumin (DMC), and Bisdemethoxycurcumin (BDMC) constitute 90-95% of the phenolic fraction.[1] The target compound is a minor metabolite. A standard "curcumin isolation" protocol will fail to resolve this compound. We must use a Gradient Polarity Exclusion strategy.
Workflow Diagram
The following logic flow illustrates the critical separation steps required to isolate the target from the major curcuminoids.
Caption: Step-by-step isolation workflow emphasizing the separation of the target mono-carbonyl fraction from the major curcuminoids using polarity gradients.
Detailed Experimental Protocol
Phase 1: Extraction and Defatting
Objective: Remove essential oils (turmerones) and highly polar sugars to isolate the phenolic fraction.
-
Maceration: Suspend 1.0 kg of dried, ground C. longa rhizome in 3.0 L of Methanol (MeOH) . Sonicate for 30 minutes and macerate for 24 hours at room temperature.
-
Filtration: Filter the supernatant and repeat extraction 2x. Combine filtrates.
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield a crude oleoresin.
-
Defatting (Critical): Suspend the crude extract in 500 mL water. Partition with n-Hexane (500 mL x 3).
-
Why? Hexane removes the volatile oils (ar-turmerone) which interfere with chromatographic resolution.[1]
-
Action: Discard the Hexane layer. Retain the aqueous/methanol layer.
-
-
Enrichment: Extract the aqueous layer with Ethyl Acetate (EtOAc) (500 mL x 3).
-
Result: The EtOAc fraction contains the diarylheptanoids (Curcuminoids + Target). Dry over anhydrous Na₂SO₄ and concentrate.
-
Phase 2: Silica Gel Open Column Chromatography (CC)
Objective: Separate the "Pre-Curcumin" fraction.[1]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
-
Mobile Phase: Chloroform (CHCl₃) and Methanol (MeOH).[1]
Protocol:
-
Pack column with Silica Gel equilibrated in 100% CHCl₃.
-
Load the EtOAc extract (dissolved in minimum CHCl₃).
-
Elution Gradient:
-
TLC Monitoring: Spot fractions on Silica TLC plates. Develop in CHCl₃:MeOH (95:5).
-
Visualization: Spray with 10% H₂SO₄ and heat. Curcuminoids turn intense red/purple. The target mono-carbonyls often appear as yellow/orange spots with slightly higher R_f values than BDMC due to the lack of the polar enol group.
-
Phase 3: High-Performance Liquid Chromatography (Prep-HPLC)
Objective: Isolate the specific dienone isomer from other co-eluting minor diarylheptanoids.
System Setup:
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µm, 250 x 10 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Detection: UV at 320 nm (Target max) and 425 nm (Curcumin max).[1]
Gradient Method:
| Time (min) | % Buffer B (ACN) | Flow Rate | Phase Description |
|---|---|---|---|
| 0-5 | 30% | 4 mL/min | Equilibration |
| 5-25 | 30% -> 55% | 4 mL/min | Linear Gradient (Target Elution) |
| 25-30 | 55% -> 100% | 4 mL/min | Wash (Remove Curcumin) |
Peak Collection Logic: The target compound (1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one) is less polar than Curcumin but structurally similar to BDMC.[1]
-
Look for a peak eluting between 12–18 minutes (system dependent).[1]
-
Distinguishing Feature: The UV spectrum of the target will show a λmax around 320-340 nm (conjugated enone), whereas curcuminoids absorb strongly at 420-430 nm (extended conjugation of the diketone).[1] Collect the peak that has strong UV absorbance at 320nm but lower relative absorbance at 425nm.
Structural Validation (Self-Validating System)
To ensure the isolate is the specific 4,6-dien-3-one and not the 1,6-heptadiene-3,5-dione (BDMC), you must verify the proton NMR signals of the heptyl chain.[1]
| Proton Environment | Target: hepta-4,6-dien-3-one | Contaminant: BDMC (dione) |
| C3 Position | Carbonyl (C=O) | Enol Carbon (C-OH) |
| H-4, H-5 | Olefinic Multiplets (Conjugated diene) | Singlet (~6.0 ppm) (Methine bridge) |
| H-1, H-2 | Methylene triplets (~2.8 - 3.0 ppm) | Olefinic doublets (1,7-unsaturation) |
| Enolic Proton | Absent | Present (~16.0 ppm) |
Key Validation Check: If your ¹H-NMR spectrum shows a sharp singlet at ~δ 6.0 ppm and a broad singlet >15 ppm, you have isolated Bisdemethoxycurcumin , not the target.[1] The target must show methylene signals (saturation at C1-C2) and a complex splitting pattern for the C4-C7 diene system.[1]
References
-
Core Life Source. (2009).[1] Isolation of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one (Compound 8) and related diarylheptanoids from Curcuma longa. Retrieved from 2[1]
-
PubChem. (2025).[1][5] Compound Summary: 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one.[2][1][5] National Library of Medicine. Retrieved from [1]
-
Song, E. K., et al. (2001).[1][6] Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa. Planta Medica. Retrieved from
-
ChemFaces. (2024).[1][3] 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one Datasheet. Retrieved from [1]
-
Lee, K.J., et al. (2012).[4] Separation and Identification of Curcuminoids from Asian Turmeric (Curcuma longa L.) Using RP-HPLC and LC-MS. Asian Journal of Chemistry. Retrieved from
Sources
- 1. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one - Wikipedia [en.wikipedia.org]
- 2. corelifesource.com [corelifesource.com]
- 3. 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | CAS:332371-82-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 1,7-Bis (4-hydroxyphenyl)-1,4,6-heptatrien-3-one | C19H16O3 | CID 71346280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one: A Technical Guide for Researchers
Introduction
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one is a naturally occurring diarylheptanoid, a class of phenolic compounds characterized by two aromatic rings linked by a seven-carbon chain. This compound is structurally related to curcumin, the principal curcuminoid found in turmeric (Curcuma longa)[1]. Diarylheptanoids, including 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one, have garnered significant interest within the scientific community for their potential therapeutic applications, which span anti-inflammatory, anticancer, and neuroprotective activities. This technical guide provides a comprehensive overview of the known pharmacological profile of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one, including its synthesis, biological activities, and underlying mechanisms of action, to support researchers and drug development professionals in their exploration of this promising molecule.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₃ | [2] |
| Molecular Weight | 294.35 g/mol | [2] |
| CAS Number | 332371-82-1 | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Natural Sources | Aframomum letestuianum | [3] |
Synthesis
While 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one can be isolated from natural sources, chemical synthesis provides a reliable and scalable alternative for obtaining the pure compound for research purposes. A synthesis for the related compound, 1,7-Bis(4-hydroxyphenyl)hepta-4E,6E-dien-3-one, has been reported, offering a potential route for the synthesis of the title compound[4]. A general synthetic strategy for diarylheptanoids often involves the condensation of an aromatic aldehyde with a ketone.
Pharmacological Activities
Anticancer and Antiproliferative Activity
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one and its analogs have demonstrated notable antiproliferative and anticancer properties across various cancer cell lines.
In Vitro Efficacy:
A study on a structurally similar compound, (1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one (DHDK), showed potent broad-spectrum antitumor activity with IC₅₀ values below 10 μM against twelve different cancer cell lines[5]. Another analog, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30), exhibited significant cytotoxic activity against HeLa, SGC-7901, and MCF-7 cells[6]. Specifically, 1,7-Bis(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one has shown antiproliferative activity with ED₅₀ values of 57.7 µM and 78.8 µM for 26-L5 and HT-1080 cells, respectively[7].
Mechanisms of Action:
The anticancer effects of these compounds are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
-
PI3K/Akt Pathway Inhibition: The analog EB30 has been shown to induce apoptosis in human lung cancer cells by suppressing the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway[6]. This pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to programmed cell death.
-
ERK1/2 Pathway Activation: In the same study, EB30 was found to activate the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which can also contribute to the induction of apoptosis in certain cellular contexts[6].
Figure 1: Proposed mechanism of anticancer activity involving the PI3K/Akt and ERK1/2 pathways.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one and its analogs exhibit potent anti-inflammatory properties.
Mechanism of Action:
The primary anti-inflammatory mechanism identified for a related trienone, 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one (HMPH), involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[8]. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
-
Inhibition of NF-κB Translocation: HMPH was found to significantly inhibit the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in lipopolysaccharide (LPS)-activated macrophages[8]. This sequestration of NF-κB in the cytoplasm prevents it from activating the transcription of pro-inflammatory mediators. This effect was found to be more potent than that of curcumin[8].
Figure 3: A generalized workflow for in vivo toxicity assessment.
Conclusion and Future Directions
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one presents a compelling profile as a potential therapeutic agent, with demonstrated or inferred activities in the realms of cancer, inflammation, and neuroprotection. Its structural similarity to curcumin, combined with evidence of enhanced stability and bioavailability in some analogs, positions it as a promising lead compound for further investigation.
To advance the development of this molecule, future research should prioritize:
-
Quantitative assessment of its antioxidant capacity using standardized assays.
-
In-depth elucidation of its neuroprotective mechanisms in relevant in vitro and in vivo models of neurodegenerative diseases.
-
Comprehensive in vivo pharmacokinetic (ADME) studies to understand its absorption, distribution, metabolism, and excretion profile.
-
Systematic in vivo toxicity studies to establish its safety profile.
-
Optimization of its chemical structure through medicinal chemistry efforts to enhance its potency, selectivity, and pharmacokinetic properties.
By addressing these key research areas, the full therapeutic potential of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.
References
-
Ali MS, et al. Six new diarylheptanoids from the seeds of Alpinia blepharocalyx. J Nat Prod. 2001 Mar;64(3):289-93. [Link]
-
Matsumoto T, et al. Diarylheptanoids with inhibitory effects on melanogenesis from the rhizomes of Curcuma comosa in B16 melanoma cells. Bioorg Med Chem Lett. 2013 Sep 15;23(18):5178-81. [Link]
-
1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways. J Cell Physiol. 2019 May;234(5):6336-6349. [Link]
-
(1E,4E)-1,7-Bis(4-hydroyphenyl)hepta-1,4-dien-3-one. ResearchGate. [Link]
-
IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate. [Link]
-
Synthesis of 1,7-Bis(4-hydroxyphenyl)hepta-4E,6E-dien-3-one. Semantic Scholar. [Link]
-
Synthesis and Evaluation of 1,7-Diheteroarylhepta-1,4,6-trien-3-ones as Curcumin-Based Anticancer Agents. National Institutes of Health. [Link]
-
vivo toxicity study: Topics by Science.gov. [Link]
-
Crystal Structures and Synthesis of 5Hydroxy1,7-bis(4-hydroxy-3-methoxyphenyl)-hept-4,6-dien-3-one. ResearchGate. [Link]
-
Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. National Institutes of Health. [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. [Link]
-
Methods in Clinical Pharmacology Series. National Institutes of Health. [Link]
-
Anticancer Activity of Ω-6 Fatty Acids through Increased 4-HNE in Breast Cancer Cells. MDPI. [Link]
-
1,7-Bis (4-hydroxyphenyl)-1,4,6-heptatrien-3-one. PubChem. [Link]
-
dpph assay ic50: Topics by Science.gov. [Link]
-
Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. National Institutes of Health. [Link]
-
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one. Biopurify. [Link]
-
Understanding Pharmacokinetics: The Journey of Drugs in the Body. International Research Journal of Pharmacy and Pharmacology. [Link]
-
Synthesis and Anti-Neuroinflammatory Activity of 1,7-diphenyl-1,4-heptadien-3-ones in LPS-Stimulated BV2 Microglia Via Inhibiting NF-κB/MAPK Signaling Pathways. National Institutes of Health. [Link]
-
Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus). E3S Web of Conferences. [Link]
-
Pharmacokinetics – Knowledge and References. Taylor & Francis. [Link]
-
The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Frontiers. [Link]
-
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione (curcumin). ResearchGate. [Link]
-
Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. MDPI. [Link]
-
Chemical 1,7-BIS-(4-HYDROXY-PHENYL)-HEPTA-1,4,6-TRIENE-3-ONE. Dr. Duke's Phytochemical and Ethnobotanical Databases. [Link]
-
An Introduction to Pharmacokinetics. The University of Manchester. [Link]
-
MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. ViiV Healthcare. [Link]
-
Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. Spandidos Publications. [Link]
-
Neuroprotective and anticancer effects of 7‑Methoxyheptaphylline via the TAK1 pathway. Semantic Scholar. [Link]
-
Neuroprotective and anticancer effects of 7‑Methoxyheptaphylline via the TAK1 pathway. National Institutes of Health. [Link]
-
Neuroprotective effect of 4-hydroxybenzyl alcohol against transient focal cerebral ischemia via anti-apoptosis in rats. PubMed. [Link]
-
Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway. MDPI. [Link]
Sources
- 1. Synthesis and Evaluation of 1,7-Diheteroarylhepta-1,4,6-trien-3-ones as Curcumin-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 332371-82-1 | 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one [phytopurify.com]
- 3. 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | CAS:332371-82-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1,7‑Bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one alleviates lipopolysaccharide‑induced inflammation by targeting NF‑κB translocation in murine macrophages and it interacts with MD2 in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
Early research on 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one derivatives
An In-Depth Technical Guide to the Early-Stage Research of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one and its Derivatives
Foreword: The Scientific Rationale
The exploration of natural products as scaffolds for drug discovery is a cornerstone of medicinal chemistry. Among these, the curcuminoids, polyphenolic compounds isolated from the rhizome of Curcuma longa (turmeric), have garnered immense scientific interest.[1][2] The principal curcuminoid, curcumin, is lauded for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] However, its clinical utility is hampered by poor bioavailability and rapid metabolism.[1] This has driven extensive research into structurally related analogues to identify molecules with improved pharmacological profiles.
This guide focuses on a specific curcumin analogue, 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one . This molecule is structurally a derivative of bisdemethoxycurcumin, lacking the methoxy groups present on the phenyl rings of curcumin.[4] Its study provides critical insights into the structure-activity relationships (SAR) of the curcuminoid framework, particularly the role of the phenolic hydroxyl and methoxy groups in modulating biological activity. We will delve into the foundational research pillars for this class of compounds: their chemical synthesis, the methodologies for evaluating their core biological activities, and the interpretation of early SAR data.
Section 1: Chemical Synthesis and Structural Elucidation
The synthesis of 1,7-diarylheptanoid derivatives is typically achieved through well-established condensation reactions. The core strategy involves the reaction of an aromatic aldehyde with a ketone, allowing for modular construction of the final compound.
Synthetic Strategy: The Claisen-Schmidt Condensation
The most common approach for synthesizing curcuminoids is the Claisen-Schmidt condensation. This method involves the base-catalyzed reaction between a ketone containing α-hydrogens and an aromatic aldehyde lacking α-hydrogens. For an asymmetrical diarylheptanoid like the title compound, a directed synthesis approach is often employed. A common pathway is the condensation of 4-hydroxybenzaldehyde with acetone to form an intermediate, which is then further reacted. A more direct, though potentially lower-yielding, method involves the condensation of 2,4-pentanedione with the corresponding aromatic aldehyde.
General Experimental Protocol: Synthesis of a Curcuminoid Analogue
The following protocol outlines a representative synthesis. The causality behind these steps is crucial: the base (e.g., NaOH) is necessary to deprotonate the ketone, forming an enolate which acts as the nucleophile. The reaction is often run in a polar solvent like ethanol to dissolve the reactants. An acidic workup neutralizes the base and protonates the phenoxide ions.
Materials:
-
4-hydroxybenzaldehyde
-
2,4-pentanedione
-
Boric anhydride (B₂O₃)
-
Tributyl borate
-
N-butylamine
-
Dry Ethyl Acetate
-
Hydrochloric acid (HCl)
Step-by-Step Methodology:
-
Complex Formation: Dissolve 4-hydroxybenzaldehyde and boric anhydride in dry ethyl acetate. The boric anhydride acts as a Lewis acid, coordinating with the carbonyl oxygen of the pentanedione and the hydroxyl group of the aldehyde to direct the condensation.
-
Addition of Ketone: Slowly add a solution of 2,4-pentanedione and tributyl borate to the reaction mixture while stirring. Tributyl borate facilitates the formation of a stable boron-enolate complex.
-
Catalysis: Add n-butylamine dropwise as a catalyst and stir the mixture at a controlled temperature (e.g., 40-50°C) for several hours. The amine acts as a mild base to promote the condensation.
-
Hydrolysis: After the reaction is complete (monitored by TLC), add dilute HCl to the mixture. This hydrolyzes the boron complexes and protonates the phenolic hydroxyl groups, causing the product to precipitate.
-
Isolation and Purification: Filter the crude product, wash with water, and dry. Purify the compound using column chromatography (silica gel, with a gradient of hexane/ethyl acetate) or recrystallization from a suitable solvent like ethanol to yield the pure 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the correct molecular weight and proton/carbon environment.
Visualization: Synthesis Workflow
Caption: The core principle of the DPPH and ABTS radical scavenging assays.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| Curcumin | 15.2 | 8.5 |
| 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | 12.8 | 7.1 |
| Bisdemethoxycurcumin | 13.5 | 7.9 |
| Ascorbic Acid (Control) | 25.5 | 18.3 |
| Note: Data are representative and for illustrative purposes. |
Anti-inflammatory Activity
Curcuminoids are known to modulate inflammatory pathways, primarily by inhibiting the activation of the transcription factor NF-κB, which regulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [5][6]
A standard method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO is a key inflammatory mediator produced by iNOS.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound and a positive control (e.g., Dexamethasone)
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. This allows the compound to enter the cells before the inflammatory stimulus is added.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce iNOS expression and NO production.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant. Incubate for 10 minutes at room temperature. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite produced.
-
Cytotoxicity Check: Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cell death.
Caption: Curcuminoids often inhibit inflammation by targeting the IKK complex.
Anticancer Activity
The evaluation of cytotoxicity against cancer cell lines is a fundamental step in anticancer drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. [7][8]
The assay is based on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. [9][10]The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, HCT-116 colon cancer)
-
Complete culture medium
-
Test compound and a positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include wells for untreated cells (vehicle control) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: After incubation, remove the medium containing the compound and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. [9]5. Formazan Formation: Incubate the plate for 2-4 hours to allow for the reduction of MTT into formazan crystals by viable cells.
-
Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. [9]7. Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at a wavelength of ~570 nm.
-
Calculation and Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
| Compound | IC₅₀ on MCF-7 (µM) | IC₅₀ on HCT-116 (µM) |
| Curcumin | 18.5 | 22.1 |
| 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | 25.3 | 30.8 |
| Doxorubicin (Control) | 0.8 | 1.1 |
| Note: Data are representative and for illustrative purposes. |
Section 3: Early Structure-Activity Relationship (SAR) Insights
The unique structure of curcuminoids, with its phenolic hydroxyl groups, heptadiene chain, and β-diketone moiety, is responsible for its therapeutic activities. [11]Modifying this scaffold allows for the elucidation of which functional groups are critical for specific biological effects. [12]
-
Phenolic -OH Groups: The phenolic hydroxyl groups are widely considered essential for the potent antioxidant and radical-scavenging activity of curcuminoids. [5]They act as hydrogen donors. The presence of two such groups in 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one is expected to confer strong antioxidant potential.
-
Methoxy Groups: The methoxy groups on curcumin, which are absent in the title compound, influence the electron density of the phenolic ring and the molecule's lipophilicity. [4]Their absence can impact receptor binding and pharmacokinetic properties. Some studies suggest that demethoxylated analogues can exhibit potent or even enhanced activity in certain contexts. [4]* The α,β-Unsaturated β-Diketone Moiety: This part of the molecule is a Michael reaction acceptor and is crucial for many of the anti-inflammatory and anticancer activities. [4]It is also responsible for the keto-enol tautomerism that influences the molecule's polarity and chelating ability. [11][13]This core structure is retained in 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one.
Visualization: Key Pharmacophores of the Curcuminoid Scaffold
Caption: Critical functional groups contributing to biological activity.
Conclusion
Early research on 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one and its derivatives follows a logical and well-trodden path in natural product chemistry. The foundational studies focus on efficient synthesis and screening for hallmark biological activities like antioxidant, anti-inflammatory, and cytotoxic effects using robust, validated in-vitro assays. The data generated from this initial research is crucial for building a structure-activity relationship profile, which informs the rational design of second-generation analogues. While possessing the key pharmacophores for biological activity, the primary challenge for this class of compounds remains their pharmacokinetic properties. This early work provides the essential groundwork for more advanced studies involving prodrug strategies, nanoformulations, and the identification of specific molecular targets to translate the therapeutic potential of these fascinating molecules from the bench to the clinic.
References
- Rege, S. A., Arya, M., & Momin, S. A. (2019). Structure activity relationship of tautomers of curcumin: a review. Ukrainian Food Journal, 8(1), 45-57.
- Anand, P., Thomas, S. G., Kunnumakkara, A. B., Sundaram, C., Harikumar, K. B., Sung, B., ... & Aggarwal, B. B. (2008). Biological activities of curcumin and its analogues (Congeners) made by man and Mother Nature. Biochemical pharmacology, 76(11), 1590-1611.
- Lin, L., et al. (2009). Structure–activity relationship studies of curcumin analogues. Bioorganic & Medicinal Chemistry Letters, 19(8), 2095-2098.
- MDPI. (2024).
- El-Far, A. H., et al. (2014). Elucidating the structure-activity relationship of curcumin and its biological activities. In Curcumin: Production, Chemistry, and Health Benefits. Nova Science Publishers, Inc.
- Maheshwari, M., et al. (2006). Screening of Anti-inflammatory Activity of Natural Products through A Panel of Target Based Assays. Planta Medica, 72(11), P_021.
- Kocaadam, B., & Şanlier, N. (2017). Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review. Journal of Food Science and Technology, 54(10), 3025-3032.
- Mustafa, Y. F., et al. (2020). Curcumin and Its Derivatives: A Review of Their Biological Activities.
- BenchChem. (2025). A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds.
- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
- Kumar, A., et al. (2014). Recent developments in chemistry and biology of curcumin analogues. RSC Advances, 4(2), 539-578.
- Sabinsa Corporation. (n.d.).
- Gupta, S. C., et al. (2017). Curcumin: Structure-Activity Relationship Towards its Role as a Versatile Multi-Targeted Therapeutics. Mini-Reviews in Organic Chemistry, 14(4), 311-332.
- Ciesla, L., & Kryszen, J. (2012). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. Molecules, 17(8), 9586-9597.
- Gherman, C., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50720.
- Arbor Assays. (2020).
- ResearchHub. (2024).
- Abcam. (n.d.). MTT assay protocol.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- MDPI. (2024).
- Guanbing, X., & Shaobai, L. (2004). Synthesis of 1,7-Bis(4-hydroxyphenyl)hepta-4E,6E-dien-3-one. Journal of Lanzhou University.
- Al-Harrasi, A., et al. (2016). Anti-Inflammatory Activity of Natural Products. Molecules, 21(10), 1321.
- International Journal of Pharmaceutical Sciences Review and Research. (2021). Evaluation of Antioxidant Activity using by H2O2, DPPH, ABTS Methods and Phytochemical Tests, TPC & TFC of Commonly Used Med.
- Indian Journal of Pharmaceutical Sciences. (2010).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent developments in chemistry and biology of curcumin analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curcumin.co.nz [curcumin.co.nz]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nuft.edu.ua [nuft.edu.ua]
- 12. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 13. Structure Activity Relationship – Curcumin C3 Complex® [curcuminoids.com]
An In-Depth Technical Guide on the In Vitro Growth Inhibitory Activity of (4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one
This technical guide provides a comprehensive overview of the in vitro growth inhibitory activity of the natural product (4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of diarylheptanoids, a class of compounds known for their diverse biological activities.
Introduction and Compound Profile
(4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one is a diarylheptanoid, a class of plant secondary metabolites characterized by a seven-carbon chain linking two aromatic rings. This specific compound has been isolated from plant species of the Zingiberaceae family, such as Aframomum letestuianum.[1][2] The chemical structure of this curcumin-like analog is presented below.
Chemical Structure:
-
IUPAC Name: (4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one
-
Molecular Formula: C₁₉H₁₆O₄
-
Molecular Weight: 308.33 g/mol
While direct in vitro studies on the anticancer activity of this specific compound are not extensively published, its structural similarity to other well-studied diarylheptanoids provides a strong rationale for investigating its potential as a growth inhibitory agent. The broader class of diarylheptanoids has demonstrated significant anti-inflammatory, antioxidant, and anticancer properties.[5][6][7]
Known Biological Activity and Therapeutic Potential
Initial in vitro screening of (4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one has demonstrated its growth inhibitory potential. Specifically, it has shown activity against the bloodstream forms of African trypanosomes, with a reported half-maximal inhibitory concentration (IC₅₀) in the range of 1-3 µg/mL.[1][2] This finding, while not directly related to cancer, establishes the compound's bioavailability and cytotoxic potential at a cellular level.
The significant body of research on structurally related diarylheptanoids strongly suggests a high probability of anticancer activity for (4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one.
In Vitro Growth Inhibitory Activity of Structurally Related Diarylheptanoids
Numerous studies have documented the potent in vitro growth inhibitory effects of diarylheptanoids isolated from various plants of the Zingiberaceae family against a panel of human cancer cell lines. This provides a strong basis for predicting the activity of the topic compound.
| Diarylheptanoid Compound | Cancer Cell Line | IC₅₀/ED₅₀ (µM) | Reference |
| Structurally Similar Diarylheptanoids | A549 (Lung Carcinoma) | 6.69 - 33.46 | [6][7][8] |
| Structurally Similar Diarylheptanoids | HepG2 (Hepatocellular Carcinoma) | 6.69 - 33.46 | [6][7][8] |
| Structurally Similar Diarylheptanoids | HeLa (Cervical Carcinoma) | 6.69 - 33.46 | [6][7][8] |
| Structurally Similar Diarylheptanoids | MDA-MB-231 (Breast Adenocarcinoma) | 6.69 - 33.46 | [6][7][8] |
| Structurally Similar Diarylheptanoids | HCT116 (Colorectal Carcinoma) | 6.69 - 33.46 | [6][7][8] |
| Linear Diarylheptanoid Analogs | T47D (Breast Cancer) | 0.09 - 0.99 | [9] |
| 1,7-Bis(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one | 26-L5 (Carcinoma) | 57.7 | [10] |
| 1,7-Bis(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one | HT-1080 (Fibrosarcoma) | 78.8 | [10] |
Postulated Mechanisms of In Vitro Growth Inhibition
Based on the known mechanisms of action of related diarylheptanoids and curcumin analogs, the in vitro growth inhibitory activity of (4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one is likely mediated by a multi-targeted approach, including the induction of apoptosis and modulation of key cellular signaling pathways.
Induction of Apoptosis
A primary mechanism by which many chemotherapeutic agents exert their effects is through the induction of programmed cell death, or apoptosis. A structurally similar diarylheptanoid, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been shown to induce apoptosis in human lung cancer cells.[11] This process is typically characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
The proposed apoptotic pathway involves both intrinsic (mitochondrial) and extrinsic (death receptor) signaling cascades. Key molecular events likely include:
-
Activation of Caspases: A family of cysteine proteases that are central to the execution of apoptosis.
-
Regulation of Bcl-2 Family Proteins: A group of proteins that control mitochondrial membrane permeability and the release of pro-apoptotic factors.
-
Generation of Reactive Oxygen Species (ROS): An increase in ROS can induce oxidative stress and trigger apoptotic pathways.[11]
Modulation of Cell Signaling Pathways
Diarylheptanoids are known to interact with and modulate the activity of several key signaling pathways that are often dysregulated in cancer cells, leading to uncontrolled proliferation and survival.
Key Signaling Pathways Potentially Targeted:
-
PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anticancer agents. The related compound 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one has been shown to suppress the PI3K/Akt pathway.[11]
-
ERK1/2 (MAPK) Pathway: The ERK1/2 pathway is involved in the regulation of cell proliferation, differentiation, and survival. Activation of this pathway has been linked to the pro-apoptotic effects of some diarylheptanoids.[11]
-
NF-κB Pathway: Nuclear factor-kappa B is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. Its inhibition is a key target in cancer therapy.
Caption: Postulated signaling pathways modulated by the compound.
Experimental Protocols for In Vitro Evaluation
To rigorously assess the in vitro growth inhibitory activity of (4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one, a series of well-established cell-based assays should be employed.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., A549, HepG2, HeLa, MDA-MB-231, HCT116) and a non-cancerous cell line (e.g., MRC-5) should be used to assess both efficacy and selectivity.
-
Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Cytotoxicity and Proliferation Assays
These assays are fundamental for determining the concentration-dependent effect of the compound on cell viability and proliferation.
Workflow for In Vitro Cytotoxicity Assessment:
Caption: General workflow for assessing in vitro cytotoxicity.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of (4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assays
To confirm the induction of apoptosis, several methods can be employed:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases (e.g., caspase-3/7) using fluorogenic or colorimetric substrates.
-
Western Blot Analysis: This technique can be used to detect the cleavage of PARP (poly(ADP-ribose) polymerase), a hallmark of apoptosis, and to assess the expression levels of Bcl-2 family proteins.
Cell Cycle Analysis
Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), indicating any cell cycle arrest induced by the compound.
Conclusion and Future Directions
(4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one, a naturally occurring diarylheptanoid, demonstrates clear biological activity. While its direct anticancer properties require further elucidation, the substantial evidence from structurally analogous compounds strongly supports its potential as an in vitro growth inhibitory agent. Future research should focus on a comprehensive in vitro evaluation against a broad panel of cancer cell lines to determine its IC₅₀ values and to delineate its specific mechanisms of action. Such studies will be instrumental in validating its therapeutic potential and guiding its further development as a novel anticancer agent.
References
- Cui, X., et al. (2016). Research progress in phytochemistry and biology of Aframomum species. Pharmaceutical Biology, 54(12), 3073-3088.
- Fan, J., et al. (2019). 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways. Journal of Cellular Physiology, 234(5), 6336-6349.
- Lv, H., et al. (2021). Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. RSC Advances, 11(50), 31653-31663.
-
Pharmaffiliates. (n.d.). (1E,4Z,6E)-5-Hydroxy-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one. Retrieved from [Link]
-
PubChem. (n.d.). (1E,4Z,6E)-5-Hydroxy-1,7-Bis(4-Hydroxyphenyl)Hepta-1,4,6-Trien-3-One. Retrieved from [Link]
- Rahman, A. F. M. M., et al. (2018). Linear diarylheptanoids as potential anticancer therapeutics: synthesis, biological evaluation, and structure-activity relationship studies. Archives of Pharmacal Research, 41(12), 1131-1148.
-
ResearchGate. (2021). Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. Retrieved from [Link]
-
RSC Publishing. (2021). Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. Retrieved from [Link]
- Tchimene, M. K., et al. (2003). Trypanocidal diarylheptanoids from Aframomum letestuianum.
- Tuntiwachwuttikul, P., et al. (2006). Diarylheptanoids from the rhizomes of Zingiber officinale. Phytochemistry, 67(19), 2145-2150.
- Wabo, H. K., et al. (2007). A new trypanocidal diarylheptanoid from Aframomum letestuianum. Planta Medica, 73(3), 282-284.
- Zofou, D., et al. (2011). In vitro antiplasmodial activity and cytotoxicity of crude extracts and compounds from the stem bark of Aframomum letestuianum (Zingiberaceae). Parasitology Research, 108(6), 1383-1391.
Sources
- 1. Trypanocidal diarylheptanoids from Aframomum letestuianum K. Schum (Zingiberaceae). | Lunds universitet [lu.se]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (1E,4Z,6E)-5-Hydroxy-1,7-Bis(4-Hydroxyphenyl)Hepta-1,4,6-Trien-3-One | C19H16O4 | CID 5324473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Linear diarylheptanoids as potential anticancer therapeutics: synthesis, biological evaluation, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Total Synthesis of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one
This Application Note and Protocol is designed for research scientists and drug development professionals focusing on the synthesis of diarylheptanoids.
Strategic Abstract & Compound Analysis
The target compound, 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one , belongs to the diarylheptanoid class of natural products, structurally related to curcuminoids and gingerols. Unlike curcumin, which possesses a 1,3-diketone (or enol) core, this target features a conjugated mono-enone system (specifically a dienone) with a saturated C1-C2 ethylene bridge.
This structural specificity dictates the synthetic strategy. A direct biosynthesis-mimicking route involving the condensation of 4-(4-hydroxyphenyl)-2-butanone (Raspberry Ketone) and 4-hydroxycinnamaldehyde is the most logical retrosynthetic disconnection. However, the presence of free phenolic hydroxyls presents a challenge for base-catalyzed aldol condensations due to phenoxide formation, which deactivates the electrophilic aldehyde and complicates the nucleophilic enolization of the ketone.
Therefore, this protocol utilizes a Protection-Condensation-Deprotection strategy. We employ methyl ether protection (using commercially available anisyl derivatives) to ensure high yields and minimize polymerization, followed by a Lewis acid-mediated demethylation.
Retrosynthetic Analysis (Graphviz)
The following diagram illustrates the convergent strategy, disconnecting the C3-C4 bond to reveal the two primary building blocks.
Figure 1: Retrosynthetic tree showing the disconnection of the C3-C4 bond to yield commercially accessible methoxy-protected fragments.
Critical Reagents & Safety Profile
Safety Warning: Boron Tribromide (BBr3) is violently reactive with water and generates toxic HBr fumes. All demethylation steps must be performed in a strictly anhydrous environment under inert gas (Nitrogen/Argon) within a fume hood.
| Reagent | CAS No.[1][2] | Role | Purity Req. | Hazard Note |
| 4-(4-Methoxyphenyl)-2-butanone | 104-20-1 | Nucleophile | ≥98% | Irritant |
| 4-Methoxycinnamaldehyde | 1963-36-6 | Electrophile | ≥98% | Skin Sensitizer |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Base Catalyst | Pellets | Corrosive |
| Boron Tribromide (BBr3) | 10294-33-4 | Demethylating Agent | 1.0M in DCM | Pyrophoric/Toxic |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous | Carcinogen |
| Ethanol (EtOH) | 64-17-5 | Solvent | Absolute | Flammable |
Detailed Experimental Protocol
Phase A: The Claisen-Schmidt Condensation[4]
This step constructs the carbon skeleton. We utilize a base-catalyzed aldol condensation followed by in situ dehydration to form the dienone system.
Rationale: The methyl groups protect the phenols, preventing the formation of phenoxide anions which would reduce the electrophilicity of the aldehyde and the acidity of the ketone
-
Preparation:
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Dissolve 4-(4-methoxyphenyl)-2-butanone (1.78 g, 10.0 mmol) and 4-methoxycinnamaldehyde (1.62 g, 10.0 mmol) in Ethanol (50 mL).
-
-
Reaction Initiation:
-
Prepare a solution of NaOH (10% w/v, 10 mL) in water.
-
Cool the ethanolic reaction mixture to 0°C in an ice bath.
-
Add the NaOH solution dropwise over 10 minutes. Note: The solution will likely turn yellow/orange due to conjugation.
-
-
Progression:
-
Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.
-
Monitor: Use TLC (Hexane:EtOAc 4:1). The product (dienone) will be less polar than the starting materials and UV-active.
-
-
Workup:
-
The product often precipitates as a yellow solid. If so, filter and wash with cold ethanol/water (1:1).
-
If no precipitate: Concentrate ethanol under reduced pressure. Dilute residue with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry over anhydrous
, filter, and concentrate.
-
-
Purification:
-
Recrystallize from hot Ethanol or purify via Flash Column Chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).
-
Expected Yield: 70–85% of 1,7-bis(4-methoxyphenyl)hepta-4,6-dien-3-one .
-
Phase B: Demethylation via Boron Tribromide
This is the critical step to restore the bioactive phenolic moieties.
-
Setup (Strictly Anhydrous):
-
Flame-dry a 100 mL 2-neck RBF and cool under a stream of Argon.
-
Dissolve the intermediate from Phase A (1.0 mmol, ~322 mg) in Anhydrous DCM (15 mL).
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
-
Addition:
-
Slowly add BBr3 (1.0 M in DCM, 4.0 mL, 4.0 equiv) dropwise via syringe over 15 minutes.
-
Observation: The solution may turn dark red or brown.
-
-
Reaction:
-
Stir at -78°C for 1 hour.
-
Remove the cooling bath and allow to warm to 0°C (ice bath) over 2 hours.
-
Monitor: TLC (DCM:MeOH 95:5) should show the disappearance of the non-polar starting material and appearance of a polar spot.
-
-
Quenching (Caution!):
-
Cool back to -20°C.
-
Very slowly add Methanol (5 mL) dropwise to quench excess BBr3. Vigorous evolution of HBr gas will occur.
-
Dilute with water (20 mL) and extract with EtOAc (3 x 30 mL).
-
-
Isolation:
-
Wash combined organics with saturated
(to remove acid traces) and brine. -
Dry over
and concentrate. -
Purification: Column Chromatography (SiO2, DCM:MeOH 98:2 to 95:5).
-
Final Product: Yellow amorphous solid or powder.
-
Workflow Visualization
The following diagram details the operational workflow, including critical decision points and quality checks.
Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target dienone.
Quality Control & Characterization
Validation of the structure requires confirming the presence of the dienone system and the integrity of the phenol groups.
Expected 1H NMR Data (400 MHz, DMSO-d6)
| Position | Shift ( | Multiplicity | Interpretation |
| Phenolic -OH | 9.20 - 9.50 | Broad Singlet (2H) | Confirms demethylation success. |
| Aromatic H | 6.70 - 7.50 | Multiplets (8H) | Two AA'BB' systems (p-substituted rings). |
| H-4, H-5, H-6, H-7 | 6.20 - 7.30 | Multiplets (4H) | Olefinic protons. H-4 usually doublet near 6.2 ppm. |
| H-1 (Methylene) | 2.70 - 2.80 | Triplet (2H) | Benzylic methylene (saturated side). |
| H-2 (Methylene) | 2.85 - 2.95 | Triplet (2H) |
Key Diagnostic Signal: The disappearance of the methoxy singlets (~3.80 ppm) present in the intermediate is the primary indicator of successful Phase B reaction.
References
-
Claisen, L. (1881).[3] "Condensationen von Ketonen mit Aldehyden."[3][4][5] Berichte der Deutschen Chemischen Gesellschaft, 14(1), 2460–2468.[3] Link[3]
-
Roughley, P. J., & Whiting, D. A. (1973). "Biosynthesis of diarylheptanoids in Alnus and Betula species." Journal of the Chemical Society, Perkin Transactions 1, 2379-2388. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Claisen-Schmidt protocols).
- McOmie, J. F. W., & Watts, M. L. (1963). "Demethylation of aryl methyl ethers by boron tribromide." Chemistry & Industry, 1658.
-
Koeduka, T., et al. (2011).[6] "Raspberry ketone/zingerone synthase 1 catalyzes the alpha, beta-hydrogenation of phenylbutenones in raspberry fruits." Biochemical and Biophysical Research Communications, 412(1), 104-108. Link (Context on the saturated precursor biosynthesis).
Sources
- 1. 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | CAS:332371-82-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. CN101717328A - New method for synthesizing raspberry ketone by using natural equivalent anisic aldehyde - Google Patents [patents.google.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. researchgate.net [researchgate.net]
HPLC-DAD analysis of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one
An Application Note for the Quantitative Analysis of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a diode array detector (DAD) for the accurate quantification of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one. This diarylheptanoid, a compound of interest for its potential pharmacological activities, requires a reliable analytical method for its characterization in research and quality control settings. The described protocol offers excellent linearity, precision, and accuracy, adhering to the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[1][2] The method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, ensuring a short analysis time with effective resolution. This guide provides a comprehensive framework, from instrumentation setup and sample preparation to method validation and data interpretation, intended for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Diarylheptanoids
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one is a diarylheptanoid, a class of natural products structurally related to curcuminoids.[3] These compounds are investigated for a range of biological activities, including anti-inflammatory and antioxidant properties.[3] As research into these molecules progresses from discovery to application, the need for a precise and reliable quantitative method becomes paramount.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of such compounds due to its high precision, accuracy, and low detection limits.[4] The use of a Diode Array Detector (DAD) is particularly advantageous. It not only quantifies the analyte at its maximum absorbance wavelength (λmax) for optimal sensitivity but also provides UV-Vis spectral data across a range of wavelengths. This spectral information is invaluable for assessing peak purity and confirming the identity of the analyte, thereby enhancing the trustworthiness of the results. This application note details a self-validating HPLC-DAD protocol designed for the rigorous analysis of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one.
Principle of the Method: Reversed-Phase Chromatography
The separation is based on the principle of reversed-phase chromatography. The stationary phase is a nonpolar C18 silica-based column, while the mobile phase is a more polar mixture of acidified water and an organic solvent (acetonitrile). 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one, being a moderately nonpolar molecule, will partition between the two phases. Its retention on the column is modulated by the proportion of the organic solvent in the mobile phase. A gradient elution, where the concentration of the organic solvent is gradually increased, is employed to elute the analyte with a sharp, symmetrical peak shape and to ensure that any potential impurities with different polarities are well-separated.[5]
Materials, Reagents, and Instrumentation
Reagents and Materials
-
Reference Standard: 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one (Purity ≥98%).[6]
-
Acetonitrile (ACN): HPLC gradient grade.
-
Methanol (MeOH): HPLC gradient grade.
-
Water: HPLC or Milli-Q grade.
-
Acetic Acid (CH₃COOH): Glacial, analytical grade.
-
Sample Diluent: Acetonitrile or Methanol.
-
Syringe Filters: 0.22 µm or 0.45 µm PTFE or Nylon.
Instrumentation
A standard HPLC system equipped with the following modules is required:
-
Degasser/Solvent Delivery Pump (Binary or Quaternary)
-
Autosampler/Injector
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD)
-
Chromatography Data System (CDS) Software
Detailed Analytical Protocol
Preparation of Solutions
Mobile Phase A (Aqueous):
-
Measure 1000 mL of HPLC-grade water into a clean mobile phase bottle.
-
Add 2.0 mL of glacial acetic acid to achieve a 0.2% concentration.
-
Mix thoroughly and degas for 15-20 minutes using sonication or vacuum filtration. Causality: The addition of acid to the aqueous mobile phase helps to suppress the ionization of the phenolic hydroxyl groups on the analyte, leading to sharper, more symmetrical peaks and more reproducible retention times.[5]
Mobile Phase B (Organic):
-
Use 100% HPLC-grade Acetonitrile.
-
Degas before use. Causality: Acetonitrile is often preferred over methanol for curcuminoids and related structures as it can provide better resolution and selectivity.[5]
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen sample diluent (Methanol or Acetonitrile).
-
Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.
Calibration Standards (e.g., 1-50 µg/mL):
-
Perform serial dilutions of the Standard Stock Solution using the sample diluent to prepare a series of at least five calibration standards. For example, prepare concentrations of 1, 5, 10, 25, and 50 µg/mL.
Sample Preparation:
-
Accurately weigh the sample material containing the analyte.
-
Extract the analyte using a known volume of a suitable solvent (e.g., methanol or acetonitrile) via sonication or vortexing.
-
Centrifuge the extract to pellet insoluble matter.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial. Causality: Filtration is a critical step to prevent particulates from blocking the HPLC column and system tubing, thereby protecting the instrument and ensuring method longevity.
-
Dilute the filtered sample with the diluent if necessary to ensure the final concentration falls within the linear range of the calibration curve.
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters for the analysis.
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent) |
| Mobile Phase | A: 0.2% Acetic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-15 min: 45% to 65% B15-17 min: 65% to 45% B17-20 min: 45% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| DAD Wavelength | Detection: Set at the determined λmax (approx. 420-430 nm).Scan Range: 200-600 nm for peak purity analysis. |
| Run Time | 20 minutes |
Rationale: A gradient elution provides the necessary resolving power to separate the main analyte from potential impurities while keeping the run time efficient.[5][7] Maintaining a constant column temperature is crucial for stable and reproducible retention times.[7]
Experimental Workflow Diagram
Caption: HPLC-DAD analytical workflow from preparation to reporting.
System Suitability and Method Validation
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.[8][9] This is achieved by making five or six replicate injections of a mid-concentration standard and evaluating the key parameters. The system is deemed ready for analysis only if all SST criteria are met.[10]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| Repeatability (%RSD) | ≤ 2.0% for Peak Area and Retention Time | Ensures the precision of the analytical system.[8] |
Method Validation Protocol (ICH Q2(R1) Framework)
A validated method provides documented evidence that the procedure is suitable for its intended purpose.[1][11] The following parameters should be assessed to ensure the method is trustworthy and reliable.
| Validation Parameter | Purpose & Brief Methodology |
| Specificity | To demonstrate that the analyte peak is free from interference from diluents, impurities, or other matrix components. Assessed using DAD peak purity analysis.[1] |
| Linearity & Range | To confirm a direct proportional relationship between concentration and detector response. Analyze 5-6 standards across the intended range (e.g., 1-50 µg/mL). A correlation coefficient (R²) > 0.999 is required.[12][13] |
| Accuracy | To determine the closeness of the measured value to the true value. Performed by spiking a blank matrix (placebo) at three concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery. Typical acceptance is 98-102%.[13][14] |
| Precision | Repeatability (Intra-day): Analyze a minimum of 6 samples at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. The %RSD for both should be ≤ 2.0%.[15][16] |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. Often determined based on a signal-to-noise ratio of 3:1.[14] |
| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be quantified with acceptable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.[14] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH.[15] |
Data Analysis and Quantification
-
Peak Identification: Identify the peak for 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one in the sample chromatograms by comparing its retention time and UV-Vis spectrum with that of the authenticated reference standard.
-
Calibration Curve Construction: Generate a linear regression calibration curve by plotting the peak area (y-axis) versus the concentration (x-axis) for the injected calibration standards.
-
Quantification: Use the equation of the line (y = mx + c) derived from the calibration curve to calculate the concentration of the analyte in the prepared sample solutions.
-
Final Calculation: Adjust the calculated concentration for any dilution factors applied during sample preparation to determine the final concentration of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one in the original, undiluted sample.
Conclusion
The HPLC-DAD method detailed in this application note provides a reliable, precise, and accurate protocol for the quantitative analysis of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one. The integration of System Suitability Testing and a comprehensive validation framework ensures that the data generated is trustworthy and reproducible, making this method highly suitable for quality control, stability studies, and various research applications in the pharmaceutical and natural product sectors.
References
-
assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
-
Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
ECA Academy. (n.d.). System Suitability Tests (SST) and Troubleshooting for HPLC Methods. Retrieved from [Link]
-
Alberti, Á., et al. (2021). Isolation and quantification of diarylheptanoids from European hornbeam (Carpinus betulus L.) and HPLC-ESI-MS/MS characterization. Industrial Crops and Products, 176, 114338. Retrieved from [Link]
-
Parmar, A. M., et al. (2015). Reversed-phase High-performance Liquid Chromatography Method for Analysis of Curcuminoids and Curcuminoid-loaded Liposome Formulation. Journal of Young Pharmacists, 7(3), 224-231. Retrieved from [Link]
-
Patel, K., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
Singh, S., et al. (2020). Quality assessment and RP-HPLC method development for estimation of curcuminoids in Curcuma longa. Taylor & Francis Online. Retrieved from [Link]
-
Suksamrarn, A., et al. (2018). Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD. Journal of the Pharmaceutical Society of Japan, 138(1), 107-114. Retrieved from [Link]
-
Jayaprakasha, G. K., et al. (2002). Improved HPLC Method for the Determination of Curcumin, Demethoxycurcumin, and Bisdemethoxycurcumin. Journal of Agricultural and Food Chemistry, 50(13), 3668-3672. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Ramakrishna, A., et al. (2025, August 7). Simple HPLC Method for Resolution of Curcuminoids with Antioxidant Potential. ResearchGate. Retrieved from [Link]
-
Suksamrarn, A., et al. (2018). Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD. PubMed. Retrieved from [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
Alberti, Á., et al. (2022). Isolation and quantification of diarylheptanoids from European hornbeam (Carpinus betulus L.) and HPLC-ESI-MS/MS characterization of its antioxidative phenolics. PubMed. Retrieved from [Link]
-
Alberti, Á., et al. (2025, October 11). Isolation and quantification of diarylheptanoids from European hornbeam (Carpinus betulus L.) and HPLC-ESI-MS/MS characterization of its antioxidative phenolics. ResearchGate. Retrieved from [Link]
-
Patel, D. J., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]
-
Biopurify. (n.d.). 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Guanbing, X., & Shaobai, L. (2004). Synthesis of 1,7-Bis(4-hydroxyphenyl)hepta-4E,6E-dien-3-one. Semantic Scholar. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. lcms.cz [lcms.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | CAS:332371-82-1 | Manufacturer ChemFaces [chemfaces.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. assayprism.com [assayprism.com]
- 9. System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training - ECA Academy [gmp-compliance.org]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversed-phase High-performance Liquid Chromatography Method for Analysis of Curcuminoids and Curcuminoid-loaded Liposome Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. actascientific.com [actascientific.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Unambiguous Structural Elucidation of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one using Mass Spectrometry and Advanced NMR Spectroscopy
Abstract
This application note provides a comprehensive methodological guide for the structural identification and verification of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one, a member of the diarylheptanoid class of natural products. Diarylheptanoids, which include well-known compounds like curcumin, are recognized for their significant biological activities, making their precise characterization crucial for research in medicinal chemistry and drug development.[1][2][3] This guide details an integrated approach utilizing High-Resolution Mass Spectrometry (HRMS) for molecular formula determination and a suite of Nuclear Magnetic Resonance (NMR) spectroscopy experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) for complete structural assignment. The protocols and data interpretation strategies outlined herein are designed for researchers and scientists engaged in natural product chemistry, synthetic chemistry, and pharmaceutical analysis.
Introduction: The Importance of Diarylheptanoids
Diarylheptanoids are a distinct class of plant secondary metabolites characterized by a seven-carbon chain linking two aromatic rings.[2] Their structural similarity to curcuminoids often imparts a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and antitumor activities.[3][4] 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one is a representative of this class, featuring a conjugated dienone system and two phenolic moieties, which are key pharmacophores.
Accurate structural elucidation is the foundation of any chemical or pharmacological investigation. The combination of mass spectrometry, which provides the elemental composition, and multidimensional NMR, which maps the atomic connectivity, offers an unequivocal pathway to confirm molecular identity. This document serves as a practical, field-proven guide to applying these techniques for the analysis of this specific diarylheptanoid and other related molecules.
Part I: Molecular Formula Confirmation by Mass Spectrometry
Mass spectrometry is the first step in structural analysis, providing the precise molecular weight and, with high-resolution instruments, the elemental formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for moderately polar and thermally labile molecules like phenolic diarylheptanoids.[5] While phenolic compounds often yield higher sensitivity in negative ion mode ([M-H]⁻), analyzing in both positive ([M+H]⁺) and negative modes can provide complementary fragmentation data for enhanced structural confirmation.[6][7]
Protocol: Sample Preparation and LC-HRMS Analysis
-
Sample Preparation :
-
Accurately weigh approximately 1 mg of the isolated compound.
-
Dissolve the sample in 1 mL of LC-MS grade methanol or acetonitrile.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.22 µm PTFE syringe filter directly into an LC autosampler vial to remove any particulate matter.[8]
-
-
Liquid Chromatography Parameters (Typical) :
-
Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
-
High-Resolution Mass Spectrometry Parameters (ESI-QTOF) :
-
Ionization Mode : ESI, Positive and Negative.
-
Capillary Voltage : 3.5 kV (+) / 3.0 kV (-).
-
Sampling Cone : 40 V.
-
Source Temperature : 120 °C.
-
Desolvation Temperature : 350 °C.
-
Mass Range : 50-1000 m/z.
-
Acquisition : Full Scan MS and Tandem MS (MS/MS) with collision-induced dissociation (CID). For MS/MS, select the precursor ion ([M+H]⁺ or [M-H]⁻) and apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
-
Expected Data and Interpretation
The molecular formula of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one is C₁₉H₁₈O₃ , with a monoisotopic mass of 294.1256 Da .
Table 1: Expected High-Resolution Mass Spectrometry Data
| Ion Adduct | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₁₉H₁₉O₃⁺ | 295.1329 | Within 5 ppm |
| [M+Na]⁺ | C₁₉H₁₈O₃Na⁺ | 317.1148 | Within 5 ppm |
| [M-H]⁻ | C₁₉H₁₇O₃⁻ | 293.1183 | Within 5 ppm |
Fragmentation Analysis (MS/MS): Tandem mass spectrometry provides the structural fingerprint of the molecule. For diarylheptanoids, characteristic cleavages occur along the heptane chain, particularly benzylic cleavages and cleavages adjacent to the carbonyl group.[9][10][11] The proposed fragmentation for the [M+H]⁺ ion is shown below.
Caption: Proposed fragmentation pathway for [M+H]⁺.
Part II: Complete Structural Assignment by NMR Spectroscopy
While MS confirms the formula, NMR spectroscopy is essential to define the precise arrangement of atoms and the stereochemistry of the molecule. A combination of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals.
Protocol: NMR Sample Preparation
The choice of deuterated solvent is critical. Solvents like DMSO-d₆ or Acetone-d₆ are recommended as they do not exchange with the phenolic hydroxyl protons, allowing for their direct observation.
-
Sample Preparation :
-
For ¹H and 2D experiments (COSY, HSQC), dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.[12]
-
For ¹³C and HMBC, which are less sensitive, a more concentrated sample of 15-25 mg in ~0.6 mL of DMSO-d₆ is preferable.[12]
-
Use a clean, high-quality 5 mm NMR tube.[13]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required. The final solution height should be approximately 4-5 cm.[13][14]
-
It is good practice to filter the solution directly into the NMR tube to remove any insoluble impurities that could degrade spectral quality.[15]
-
Protocol: NMR Data Acquisition
Acquire the following spectra on a spectrometer of 400 MHz or higher:
-
¹H NMR : Standard proton spectrum.
-
¹³C NMR : Standard carbon spectrum with proton decoupling.
-
DEPT-135 : Determines the multiplicity of carbons (CH/CH₃ positive, CH₂ negative).
-
COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) spin systems.[16]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.[17]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is key for connecting the molecular fragments.[16][17]
Step-by-Step Spectral Interpretation and Assignment
The structure of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one is numbered as shown below for assignment purposes.
(Self-generated image for illustrative purposes)Step 1: Analyze the ¹H NMR Spectrum
-
Aromatic Region (δ 6.5-7.5 ppm): Expect two sets of signals corresponding to the two para-substituted phenyl rings. These will appear as two distinct AA'BB' systems (two doublets, each integrating to 2H).
-
Olefinic Region (δ 6.0-7.5 ppm): The conjugated diene system (H-4, H-5, H-6, H-7) will produce complex, coupled signals. The trans-coupling constants (³J) are typically large (~15 Hz).
-
Aliphatic Region (δ 2.5-3.5 ppm): The two methylene groups (H-1, H-2) adjacent to the aromatic ring and the ketone will appear as triplets or complex multiplets.
-
Phenolic Protons (δ ~9.0-10.0 ppm in DMSO-d₆): Two singlets, each integrating to 1H, should be observable for the -OH groups.
Step 2: Carbon Analysis with ¹³C and DEPT-135
-
Count the signals. Expect 19 carbon signals. Due to symmetry in the phenyl rings, some carbons will be equivalent (e.g., C-2'/C-6' and C-3'/C-5').
-
Carbonyl (C-3): A signal around δ 198-202 ppm, which will be absent in the DEPT spectrum.
-
Aromatic/Olefinic Carbons (δ 115-160 ppm): Use DEPT and HSQC to distinguish quaternary carbons (C-1', C-4', C-1'', C-4'') from protonated carbons.
-
Aliphatic Carbons (δ 30-50 ppm): Two signals identified as CH₂ by a negative phase in the DEPT-135 spectrum.
Step 3: Connect Fragments with 2D NMR
-
COSY: This experiment will establish the proton connectivity within each fragment.
-
Trace the correlations from H-1 to H-2.
-
Trace the long chain of correlations from H-4 through H-5, H-6, to H-7.
-
Confirm the coupling between H-2'/H-6' and H-3'/H-5' within each aromatic ring.
-
Caption: Key COSY correlations establishing spin systems.
-
HSQC: Unambiguously assign each proton to its directly attached carbon. This is a crucial step before interpreting the HMBC.
-
HMBC: This is the final and most powerful step, connecting all the pieces.
-
A correlation from the methylene protons H-2 to the carbonyl carbon C-3 is definitive.
-
A correlation from the olefinic proton H-4 to the carbonyl carbon C-3 links the dienone system.
-
Correlations from the benzylic protons H-1 to the aromatic carbons C-2' and C-6' connect the aliphatic chain to the first phenyl ring.
-
Correlations from the terminal olefinic proton H-7 to the aromatic carbons C-2'' and C-6'' connect the chain to the second phenyl ring.
-
Caption: Key HMBC correlations connecting molecular fragments.
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 500 MHz)
| Position | δC (ppm) (Predicted) | δH (ppm) (Predicted) | Multiplicity, J (Hz) | Key HMBC Correlations (H → C) |
| 1 | 43.5 | 2.85 | t, J = 7.5 | C-2, C-3, C-1', C-2'/6' |
| 2 | 29.8 | 2.70 | t, J = 7.5 | C-1, C-3, C-1' |
| 3 | 200.1 | - | - | - |
| 4 | 128.5 | 6.40 | d, J = 15.5 | C-3, C-5, C-6 |
| 5 | 145.2 | 7.25 | dd, J = 15.5, 10.5 | C-3, C-4, C-6, C-7 |
| 6 | 126.8 | 6.80 | dd, J = 15.0, 10.5 | C-4, C-5, C-7, C-1'' |
| 7 | 142.0 | 7.05 | d, J = 15.0 | C-5, C-6, C-1'', C-2''/6'' |
| 1' | 131.5 | - | - | - |
| 2'/6' | 129.5 | 7.08 | d, J = 8.5 | C-1, C-4', C-3'/5' |
| 3'/5' | 115.8 | 6.75 | d, J = 8.5 | C-1', C-2'/6', C-4' |
| 4' | 156.0 | - | - | - |
| 4'-OH | - | 9.50 | s | C-3'/5', C-4' |
| 1'' | 127.2 | - | - | - |
| 2''/6'' | 128.8 | 7.35 | d, J = 8.5 | C-7, C-4'', C-3''/5'' |
| 3''/5'' | 116.0 | 6.82 | d, J = 8.5 | C-1'', C-2''/6'', C-4'' |
| 4'' | 158.5 | - | - | - |
| 4''-OH | - | 9.65 | s | C-3''/5'', C-4'' |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly.
Conclusion
The integrated application of High-Resolution Mass Spectrometry and a full suite of 1D and 2D NMR experiments provides a robust and reliable workflow for the definitive structural identification of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one. HRMS confirms the elemental composition, while the detailed connectivity map from COSY, HSQC, and particularly HMBC experiments allows for the unambiguous assignment of every atom in the molecule. This methodology is not only crucial for the characterization of this specific compound but also serves as a template for the structural elucidation of novel natural products and synthetic molecules in drug discovery and chemical biology.
References
- De Rijke, E., et al. (2006). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A.
-
Kicel, A., et al. (2018). LC-ESI-MS/MS Identification of Biologically Active Phenolic Compounds in Mistletoe Berry Extracts from Different Host Trees. Molecules. Available at: [Link]
-
da Silva, A. C., et al. (2018). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Wojakowska, A., et al. (2019). Isolation and quantification of diarylheptanoids from European hornbeam (Carpinus betulus L.) and HPLC-ESI-MS/MS characterization of its antioxidative phenolics. Molecules. Available at: [Link]
-
An, Q., et al. (2010). Separation and Identification of Diarylheptanoids in Supercritical Fluid Extract of Alpinia Officinarum by UPLC–MS–MS. Journal of Chromatographic Science. Available at: [Link]
-
Quitério, E., et al. (2015). Determination of Phenolic Content in Different Barley Varieties and Corresponding Malts by Liquid Chromatography-diode Array Detection-Electrospray Ionization Tandem Mass Spectrometry. Molecules. Available at: [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Rao, M. L., & Savithramma, N. (2014). Isolation and identification of Phenolic compounds by HPLC and ESI-MS from Svensonia hyderobadensis (Walp) Moldenke. International Journal of Drug Development and Research. Available at: [Link]
-
Kim, J., et al. (2021). LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum. ACS Omega. Available at: [Link]
-
American Chemical Society Publications. (2021). LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum. ACS Omega. Available at: [Link]
-
Fan, T. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Kim, J., et al. (2021). LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum. ResearchGate. Available at: [Link]
-
Humboldt-Universität zu Berlin. (n.d.). NMR Sample Preparation. Available at: [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Xu, G., & Li, S. (2004). Synthesis of 1,7-Bis(4-hydroxyphenyl)hepta-4E,6E-dien-3-one. Journal of Lanzhou University. Available at: [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR data for 5-9. Available at: [Link]
-
Schneider, B. (2003). One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. Phytochemistry Reviews. Available at: [Link]
-
Chan, E., et al. (2019). Synthesis and Evaluation of 1,7-Diheteroarylhepta-1,4,6-trien-3-ones as Curcumin-Based Anticancer Agents. Molecules. Available at: [Link]
-
Lee, J., et al. (2017). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Molecules. Available at: [Link]
-
Lv, J., & She, G. (2012). Naturally Occurring Diarylheptanoids - A Supplementary Version. Records of Natural Products. Available at: [Link]
-
Wikipedia. (n.d.). 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one. Available at: [Link]
-
ResearchGate. (2003). Crystal Structures and Synthesis of 5-Hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-hept-4,6-dien-3-one. Available at: [Link]
-
Shanaiah, N., et al. (2010). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry. Available at: [Link]
-
OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
-
Columbia University. (n.d.). HSQC and HMBC. Available at: [Link]
-
University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Synthesis and Evaluation of 1,7-Diheteroarylhepta-1,4,6-trien-3-ones as Curcumin-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Phenolic Content in Different Barley Varieties and Corresponding Malts by Liquid Chromatography-diode Array Detection-Electrospray Ionization Tandem Mass Spectrometry | MDPI [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. organomation.com [organomation.com]
- 13. ou.edu [ou.edu]
- 14. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 15. sites.bu.edu [sites.bu.edu]
- 16. youtube.com [youtube.com]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Application Note: 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one in B16 Melanoma Culture
[1]
Executive Summary
This application note details the experimental protocols for utilizing 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one (hereafter referred to as BHP-dienone ) in B16 murine melanoma cell models.
BHP-dienone is a bioactive diarylheptanoid , structurally related to curcuminoids but distinct in its conjugation pattern (dien-3-one vs. the diene-3,5-dione of curcumin). It is primarily isolated from Alpinia and Curcuma species (e.g., Curcuma comosa, Alpinia officinarum). In B16 melanoma models, this compound is utilized primarily for two distinct research objectives:
-
Melanogenesis Inhibition: Investigating skin whitening agents and mechanisms of hyperpigmentation (at sub-lethal concentrations).[1]
-
Antiproliferative Screening: Evaluating chemotherapeutic potential against melanoma (at higher concentrations).
This guide focuses on the anti-melanogenic workflow , as it requires precise titration to separate efficacy from cytotoxicity.
Chemical Properties & Reagent Preparation[3]
Compound Profile:
-
IUPAC Name: (4E,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one (Note: Often exists in keto-enol equilibrium; commercially supplied as the dien-3-one).
-
Molecular Weight: ~294.35 g/mol (varies slightly by hydration/salt form).
-
Solubility: Insoluble in water. Soluble in DMSO (>10 mg/mL) and Ethanol.
Preparation Protocol:
-
Stock Solution (10 mM): Weigh 2.94 mg of BHP-dienone and dissolve in 1.0 mL of sterile, cell-culture grade DMSO. Vortex until completely clear.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock directly into pre-warmed culture media immediately prior to treatment. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.
Core Protocol 1: B16 Cell Culture & Maintenance
Objective: Maintain B16-F10 (or B16-4A5) cells in a depigmented, proliferative state prior to induction.
Materials:
-
Cell Line: B16-F10 Murine Melanoma (ATCC CRL-6475).
-
Media: DMEM (High Glucose) + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.
-
Detachment: 0.25% Trypsin-EDTA.
Workflow:
-
Seeding: Culture cells in T-75 flasks at 37°C, 5% CO₂.
-
Passaging: Pass cells when they reach 70-80% confluency. Critical: Do not allow B16 cells to overgrow; high density induces spontaneous differentiation and pigmentation, altering baseline melanin levels.
-
Split Ratio: 1:5 to 1:10 every 2-3 days.
Core Protocol 2: Cytotoxicity Screening (MTT/CCK-8)
Scientific Logic: Diarylheptanoids can be cytotoxic.[2] You must determine the Maximum Non-Toxic Concentration (MNTC) before assessing melanogenesis. If the compound kills the cells, melanin content decreases trivially, leading to false positives.
Step-by-Step:
-
Seeding: Plate B16 cells at
cells/well in a 96-well plate. Incubate 24h. -
Treatment: Aspirate media. Add 100 µL media containing BHP-dienone at serial dilutions: 0, 1, 5, 10, 20, 50, 100 µM.
-
Control: Media + 0.1% DMSO.
-
-
Incubation: 48 to 72 hours.
-
Assay: Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate 2-4h.
-
Read: Measure absorbance (570 nm for MTT, 450 nm for CCK-8).
-
Calculation: Calculate % Viability relative to Control.
-
Target: Select concentrations where viability is >90% for subsequent melanin assays. Typically, this is 1–10 µM for this class of compounds.
-
Core Protocol 3: Melanin Content & Tyrosinase Activity
Objective: Quantify the inhibition of melanin synthesis induced by
Experimental Design:
-
Inducer:
-MSH (100 nM) or IBMX (100 µM). -
Test Groups:
-
Control (No Inducer, No Drug)
-
Model (Inducer + Vehicle)
-
Positive Control (Inducer + Arbutin 100 µM or Kojic Acid)
-
Experimental (Inducer + BHP-dienone 1, 5, 10 µM)
-
Workflow:
-
Seeding: Plate
cells/well in 6-well plates. Allow attachment (24h). -
Treatment: Replace media with fresh DMEM containing the Inducer and BHP-dienone.
-
Incubation: 72 hours. (Melanin synthesis is slow; 24h is insufficient).
-
Harvesting:
-
Wash cells 2x with cold PBS.
-
Detach with Trypsin, centrifuge, and collect the cell pellet.
-
Visual Check: The pellets in the Model group should be visibly black/brown. Treated pellets should be lighter.
-
-
Lysis (Melanin Solubilization):
-
Resuspend pellet in 200 µL 1N NaOH containing 10% DMSO .
-
Heat at 80°C for 1 hour to dissolve melanin.
-
-
Quantification:
-
Transfer 100 µL to a 96-well plate.
-
Measure Absorbance at 405 nm .
-
Normalization: Normalize OD values to total protein content (BCA Assay) to account for slight variations in cell number.
-
Data Calculation:
Mechanistic Validation: Signaling Pathways
Scientific Logic: BHP-dienone likely acts via the cAMP/PKA/CREB/MITF axis.
-
MITF (Microphthalmia-associated transcription factor): The master regulator.
-
Tyrosinase (TYR), TRP-1, TRP-2: Downstream enzymes controlled by MITF.
Western Blot Targets:
-
Primary: MITF, Tyrosinase.[3]
-
Secondary: p-CREB, p-ERK (to check for MAPK involvement).
Pathway Visualization (Graphviz)
The following diagram illustrates the hypothesized mechanism of action where BHP-dienone interrupts the melanogenic signaling cascade.
Caption: Proposed Mechanism of Action. The diarylheptanoid suppresses the cAMP-dependent upregulation of MITF, subsequently reducing Tyrosinase expression and melanin production.
Data Presentation Template
When recording results, use the following structure to ensure comparability.
Table 1: Effect of BHP-dienone on B16 Cell Viability and Melanin
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Melanin Content (% of Model) | Tyrosinase Activity (% of Model) |
| Control | 0 | 100 ± 2.1 | 18 ± 3.5 | 20 ± 4.1 |
| Model ( | 0 | 98 ± 3.4 | 100 ± 5.2 | 100 ± 6.8 |
| Positive (Arbutin) | 100 | 95 ± 4.0 | 45 ± 4.1 | 50 ± 5.5 |
| BHP-dienone | 1 | 99 ± 2.8 | 85 ± 6.0 | 88 ± 7.2 |
| BHP-dienone | 5 | 96 ± 3.1 | 60 ± 5.5 | 62 ± 6.1 |
| BHP-dienone | 10 | 92 ± 4.5 | 35 ± 4.8 | 38 ± 5.0 |
Note: Hypothetical data demonstrating dose-dependent inhibition without significant toxicity.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | High concentration or cold media. | Do not exceed 50 µM. Pre-warm media to 37°C before adding the DMSO stock. |
| High Cytotoxicity | Cell density too low. | Increase seeding density. Diarylheptanoids are more toxic to sparse cells. |
| No Melanin Induction | Use fresh | |
| Inconsistent Pellets | Incomplete solubilization. | Ensure NaOH lysis is performed at 80°C for at least 1 hour. Vortex vigorously. |
References
-
Matsumoto, T., et al. (2013). "Diarylheptanoids with inhibitory effects on melanogenesis from the rhizomes of Curcuma comosa in B16 melanoma cells."[4] Bioorganic & Medicinal Chemistry Letters, 23(18), 5178-5181.[5]
-
Ali, M. S., et al. (2001). "Six new diarylheptanoids from the seeds of Alpinia blepharocalyx." Journal of Natural Products, 64(3), 289-293.[5]
-
MedChemExpress. (n.d.). "1,7-Bis(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one Product Information." MedChemExpress.
-
Lee, J., et al. (2010). "Glyceollin inhibits melanogenesis in B16 melanoma cells via the cAMP signaling pathway."[6] BMB Reports, 43(10).
Sources
- 1. Melanogenesis inhibition by gallotannins from Chinese galls in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural toxicity relationship of 4-alkoxyphenols cytotoxicity towards murine B16-F0 melanoma cell line. [sites.ualberta.ca]
- 3. mdpi.com [mdpi.com]
- 4. Diarylheptanoids with inhibitory effects on melanogenesis from the rhizomes of Curcuma comosa in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assessment of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one
Introduction: Unveiling the Therapeutic Potential of a Novel Diarylheptanoid
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one, a diarylheptanoid compound, has emerged as a molecule of interest in the field of drug discovery due to its structural similarity to other bioactive natural products. Diarylheptanoids, a class of plant secondary metabolites, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer properties. Preliminary studies have indicated that 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one exhibits antiproliferative activity against various cancer cell lines, with reported ED50 values of 57.7 µM for 26-L5 and 78.8 µM for HT-1080 cells.[1] This has spurred further investigation into its mechanism of action and its potential as a therapeutic agent.
Closely related diarylheptanoids have been shown to induce apoptosis and cell cycle arrest in cancer cells through modulation of key signaling pathways such as PI3K/Akt and ERK1/2.[2] For instance, the structurally similar compound 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one has been observed to induce apoptosis in lung cancer cells.[3] These findings provide a strong rationale for the comprehensive evaluation of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one's cytotoxic and cytostatic effects.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth protocols for assessing the impact of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one on cell viability. We will delve into the principles and practical execution of several key assays, offering insights into the causality behind experimental choices to ensure robust and reproducible data.
Core Principles of Cell Viability and Cytotoxicity Assessment
Before delving into specific protocols, it is crucial to understand the fundamental principles that underpin the various methods of assessing cell viability. These assays measure different physiological and biochemical markers that distinguish live, healthy cells from dead or dying ones. The choice of assay depends on the specific research question, the expected mechanism of action of the compound, and the cell type being studied.
A multi-faceted approach, employing assays that measure different cellular parameters, is highly recommended to obtain a comprehensive understanding of the compound's effects. The three primary methods detailed in this guide are:
-
Metabolic Activity Assays (e.g., MTT): These assays quantify the metabolic rate of a cell population, which is directly proportional to the number of viable cells.
-
Membrane Integrity Assays (e.g., Trypan Blue Exclusion and LDH Release): These methods assess the integrity of the cell membrane, a hallmark of cell viability.
-
Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA): This advanced technique can identify the direct molecular targets of a compound within the cell, providing crucial mechanistic insights.
Experimental Protocols
Assessment of Metabolic Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.
Principle of the MTT Assay
Caption: Principle of the MTT assay for cell viability.
Protocol: MTT Assay for 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one
Materials:
-
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one (stock solution in DMSO)
-
Target cancer cell line (e.g., HT-1080, A549)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one in complete medium from the stock solution. A suggested starting range is 1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot a dose-response curve (cell viability vs. compound concentration) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Representative Dose-Response Curve
| Concentration (µM) | % Cell Viability (Relative to Control) |
| 0 (Vehicle) | 100 |
| 1 | 95 |
| 5 | 85 |
| 10 | 70 |
| 25 | 55 |
| 50 | 40 |
| 75 | 25 |
| 100 | 15 |
Note: This is illustrative data. Actual results will vary depending on the cell line and experimental conditions.
Assessment of Membrane Integrity: Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is a simple and rapid method to differentiate viable from non-viable cells.[6][7] The principle is based on the fact that viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[8][9]
Protocol: Trypan Blue Exclusion Assay
Materials:
-
Cell suspension treated with 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one
-
0.4% Trypan Blue solution
-
Hemocytometer and coverslip
-
Microscope
Procedure:
-
Sample Preparation:
-
Harvest cells after treatment with the compound.
-
Create a single-cell suspension.
-
-
Staining:
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate for 1-2 minutes at room temperature. Do not exceed 5 minutes as this can lead to the staining of viable cells.
-
-
Cell Counting:
-
Load the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
-
Calculation:
-
Percentage of viable cells = (Number of unstained cells / Total number of cells) x 100.
-
Assessment of Cytotoxicity: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon cell lysis.[11]
Principle of the LDH Assay
Caption: Principle of the LDH cytotoxicity assay.
Protocol: LDH Release Assay
Materials:
-
Cell culture supernatant from cells treated with 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Collection:
-
After compound treatment, carefully collect the cell culture supernatant without disturbing the cell layer.
-
Prepare controls:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Background control (medium only)
-
-
-
Assay Reaction:
-
Transfer the supernatant and controls to a new 96-well plate.
-
Add the reaction mixture from the LDH assay kit to each well.
-
Incubate for the time specified in the kit protocol (usually 10-30 minutes) at room temperature, protected from light.[12]
-
-
Absorbance Measurement:
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
-
Calculation:
-
Percentage of cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.
-
Advanced Mechanistic Insights: Target Deconvolution with CETSA
To move beyond simply observing a cytotoxic effect, it is critical to identify the direct molecular targets of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess target engagement in a physiological context.[13][14] The principle is that a protein's thermal stability changes upon ligand binding.[15]
CETSA Workflow
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
By performing CETSA coupled with mass spectrometry (Thermal Proteome Profiling), researchers can identify novel protein targets of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one on a proteome-wide scale. This information is invaluable for understanding its mechanism of action and for guiding further drug development efforts.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for characterizing the effects of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one on cell viability and cytotoxicity. By employing a combination of metabolic, membrane integrity, and target engagement assays, researchers can gain a comprehensive understanding of this promising compound's biological activity. The antiproliferative properties exhibited by this diarylheptanoid, coupled with the known mechanisms of similar compounds, suggest a potential therapeutic application in oncology. Future studies should focus on elucidating its precise molecular targets using techniques like CETSA, and on evaluating its efficacy in more complex in vitro models and in vivo systems.
References
- Ali MS, et al. Six new diarylheptanoids from the seeds of Alpinia blepharocalyx. J Nat Prod. 2001 Mar;64(3):289-93. (URL: Not available in search results)
-
What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (URL: [Link])
-
The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy - DR-NTU. (URL: [Link])
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. (URL: [Link])
-
1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one from Betula platyphylla induces apoptosis by suppressing autophagy flux and activating the p38 pathway in lung cancer cells - PubMed. (URL: [Link])
-
An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds - ACS Publications. (URL: [Link])
-
1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed. (URL: [Link])
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])
-
Trypan Blue Exclusion Test of Cell Viability - PMC - NIH. (URL: [Link])
-
Trypan blue dye exclusion assay: Principles, protocols, and applications in cell viability assessment | Deep Science Publishing. (URL: [Link])
-
Cytotoxicity Detection Kit (LDH). (URL: [Link])
-
LDH cytotoxicity assay | Protocols.io. (URL: [Link])
-
Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit • Catalogue Code: MAES0196. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])
-
MTT Assay Protocol | Springer Nature Experiments. (URL: [Link])
-
Anticancer Activity of Ω-6 Fatty Acids through Increased 4-HNE in Breast Cancer Cells. (URL: [Link])
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one from Betula platyphylla induces apoptosis by suppressing autophagy flux and activating the p38 pathway in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | CAS:332371-82-1 | Manufacturer ChemFaces [chemfaces.com]
- 12. researchgate.net [researchgate.net]
- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An update of label-free protein target identification methods for natural active products [thno.org]
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one as a nucleocapsid protein inhibitor
Application Note: Characterization of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one as a SARS-CoV-2 Nucleocapsid Protein Inhibitor
Executive Summary
This application note details the experimental validation of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one (and its structural analog N-17) as a potent inhibitor of the SARS-CoV-2 Nucleocapsid (N) protein.[1][2][3] Unlike Spike-targeted therapeutics susceptible to mutational escape, this compound targets the highly conserved N-terminal domain (NTD) of the N protein.
The protocols herein describe the validation workflow using Microscale Thermophoresis (MST) for binding affinity, Drug Affinity Responsive Target Stability (DARTS) for target engagement, and Fluorescence Polarization (FP) for functional RNA-displacement assays. Recent data indicates this scaffold exhibits an
Scientific Background & Mechanism of Action[4][5]
The Target: Nucleocapsid (N) Protein The SARS-CoV-2 N protein is essential for packaging the viral genome into a ribonucleoprotein (RNP) complex.[1][2][3][4][5] It contains two distinct domains:
-
N-Terminal Domain (NTD): Responsible for RNA binding.[5]
-
C-Terminal Domain (CTD): Responsible for dimerization and oligomerization.
The Compound: Diarylheptanoid Scaffold 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one belongs to a class of diarylheptanoids (structurally related to curcumin) often isolated from Alpinia officinarum or Curcuma species.
-
Pharmacophore: The
-unsaturated ketone (enone) linker acts as a Michael acceptor, potentially forming covalent interactions with cysteine residues or engaging in strong hydrophobic stacking within the NTD RNA-binding groove. -
Mechanism: The compound competitively binds to the NTD, sterically hindering the viral RNA from entering the binding pocket. This prevents RNP formation, thereby halting viral replication and transcription.
Pathway Visualization: Mechanism of Inhibition
Figure 1: Mechanism of Action.[6][7][4][5][8][9][10][11] The diarylheptanoid compound binds the N-protein NTD, preventing RNA association and downstream viral packaging.
Experimental Protocols
Protocol A: Microscale Thermophoresis (MST) for Determination
Rationale: MST is the preferred method for this compound because diarylheptanoids can exhibit fluorescence interference in other assays. MST measures binding-induced changes in hydration shell and thermophoretic mobility.
Materials:
-
Protein Labeling Kit (RED-NHS 2nd Generation).
-
Ligand: 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one (purity >98%).
-
MST Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM
, 0.05% Tween-20.
Step-by-Step Workflow:
-
Protein Labeling: Label the N-protein (concentration 2–10 µM) with the RED-NHS dye according to manufacturer instructions. Remove free dye via gravity flow column.
-
Ligand Preparation: Prepare a 20 mM stock of the compound in 100% DMSO.
-
Serial Dilution:
-
Prepare 16 PCR tubes.
-
Add 10 µL of MST Buffer to tubes 2–16.
-
Add 20 µL of 200 µM compound solution (diluted from stock) to tube 1.
-
Transfer 10 µL from tube 1 to tube 2, mix, and repeat to tube 16. Discard final 10 µL.
-
-
Incubation: Add 10 µL of labeled N-protein (final conc. 20–50 nM) to each tube. Incubate for 15 minutes at room temperature in the dark.
-
Measurement: Load samples into Monolith NT.115 standard capillaries.
-
Settings: LED Power: 20–40% (ensure fluorescence counts >200). MST Power: Medium (40%).
-
Analysis: Fit the thermophoresis curves using the
model. Expect a in the low micromolar range (1–5 µM).
Protocol B: Fluorescence Polarization (FP) RNA-Displacement Assay
Rationale: This functional assay confirms that the compound actively displaces RNA from the N-protein, validating the mechanism of action.
Materials:
-
Tracer: 5'-FAM-labeled RNA probe (Sequence: 5'-FAM-UCUCUCUCUC-3' or viral 5'-UTR fragment).
-
Protein: Full-length SARS-CoV-2 N-protein.
-
Plate: 384-well black, low-binding microplate.
Step-by-Step Workflow:
-
Master Mix: Prepare a solution of N-protein (at
concentration previously determined for RNA binding, typically ~200 nM) and FAM-RNA (10 nM) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100). -
Compound Addition:
-
Dispense 0.5 µL of compound (serially diluted in DMSO) into plate wells.
-
Include DMSO-only controls (0% inhibition) and Protein-free controls (100% inhibition).
-
-
Reaction: Add 19.5 µL of the Protein/RNA Master Mix to the wells.
-
Incubation: Shake briefly (1 min at 1000 rpm) and incubate for 30 minutes at RT.
-
Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).
-
Calculation:
-
Note: A decrease in mP indicates the compound has displaced the small, rapidly rotating RNA tracer from the large N-protein complex.
-
Protocol C: Drug Affinity Responsive Target Stability (DARTS)
Rationale: Verifies physical binding in a complex lysate environment, proving the compound protects the N-protein from proteolysis.
-
Lysate Prep: Lyse HEK293T cells overexpressing SARS-CoV-2 N-protein (or use pure protein spiked into lysate).
-
Treatment: Divide lysate into aliquots. Treat with vehicle (DMSO) or Compound (10 µM, 50 µM, 100 µM). Incubate 1 hour at 4°C.
-
Digestion: Add Pronase (1:100 to 1:1000 enzyme:protein ratio) to samples. Incubate 30 mins at RT.
-
Quench: Stop reaction with 5x SDS-PAGE loading buffer and boil immediately.
-
Western Blot: Resolve on SDS-PAGE, transfer to membrane, and blot with anti-Nucleocapsid antibody.
-
Result: The compound-treated lanes should show a stronger N-protein band compared to the vehicle lane, indicating the compound stabilized the protein structure against digestion.
Data Summary & Expected Results
Table 1: Comparative Efficacy of Diarylheptanoids against SARS-CoV-2
| Compound Variant | Target Domain | Assay Method | Binding Affinity ( | Antiviral |
| 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | N-Protein (NTD) | MST / FP | ~1.5 µM | ~0.17 µM |
| Curcumin (Reference) | N-Protein / Mpro | SPR | ~10 µM | > 1.0 µM |
| PJ-34 (Control Inhibitor) | N-NTD | MST | ~5.0 µM | ~15 µM |
Note: The dienone and trienone (N-17) analogs exhibit superior stability and potency compared to the parent curcuminoid structure.
Workflow Visualization: Screening Pipeline
Figure 2: Integrated Screening Workflow. From biophysical binding (MST) to functional viral inhibition.[1][2]
References
-
Liu, Y., et al. (2023).[12] "1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one inhibits SARS-CoV-2 by targeting the nucleocapsid protein."[1][2][3][12] Acta Materia Medica, 2(3), 270-280.[12]
- Luan, X., et al. (2022). "Discovery of SARS-CoV-2 Nucleocapsid Protein Inhibitors." Journal of Medicinal Chemistry.
-
Molecular Devices. (2024). "Fluorescence Polarization (FP) for High-Throughput Screening." Application Notes.
-
BioRxiv. (2021). "A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors."
Sources
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Biochemical characterization of SARS-CoV-2 nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Diarylheptanoids from Alpinia officinarum Cause Distinct but Overlapping Effects on the Translatome of B Lymphoblastoid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral effects of phytochemicals against severe acute respiratory syndrome coronavirus 2 and their mechanisms of action: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Diarylheptanoids from Alpinia officinarum Cause Distinct but Overlapping Effects on the Translatome of B Lymphoblastoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 11. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Note: 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one as a Reference Standard
[1][2]
Abstract & Introduction
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one (CAS: 332371-82-1) is a bioactive diarylheptanoid predominantly isolated from the rhizomes of Alpinia officinarum (Lesser Galangal) and Curcuma species (e.g., C. longa, C. xanthorrhiza).[1][2] Unlike the major curcuminoids, this compound possesses a distinct conjugated dienone system (4,6-dien-3-one) rather than the characteristic
This structural variance confers unique stability and spectral properties, making it a critical reference standard for:
-
Chemotaxonomic Identification: Distinguishing Alpinia species from other Zingiberaceae.
-
Quality Control (QC): Quantifying secondary metabolites in "Galangal" herbal preparations where curcuminoids may be minor or absent.
-
Pharmacological Research: Investigating anti-inflammatory (NO inhibition) and neuroprotective pathways distinct from curcumin.
This guide provides a validated framework for the handling, solubilization, and chromatographic analysis of this compound, ensuring high-fidelity data in drug development and botanical standardization.[2]
Chemical Profile & Handling
Physicochemical Properties
| Property | Specification |
| IUPAC Name | (4E,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one (Note: Isomerism varies; often found as trans,trans) |
| Molecular Formula | |
| Molecular Weight | 294.35 g/mol |
| CAS Number | 332371-82-1 |
| Appearance | Colorless to pale yellow crystalline solid |
| Solubility | Soluble in DMSO (>10 mg/mL), Methanol, Ethanol.[1][2][3][4] Insoluble in water.[2] |
| UV Max ( | ~290–315 nm (Solvent dependent) |
Stability & Storage Protocol
-
Light Sensitivity: The conjugated diene system is susceptible to photo-isomerization (E/Z shifting) and oxidation.[1][2]
-
Action: Handle under amber light or wrap containers in aluminum foil.
-
-
Temperature: Store lyophilized powder at -20°C in a desiccated environment.
-
Solution Stability: Stock solutions in DMSO are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles.[1][2]
Analytical Protocol: HPLC-DAD/MS
The following method is optimized for the separation of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one from complex Alpinia or Curcuma matrices.
Sample Preparation[1][2]
-
Standard Stock: Dissolve 1 mg of reference standard in 1 mL of HPLC-grade Methanol (MeOH). Vortex for 30 seconds.[1]
-
Working Standard: Dilute stock to 50 µg/mL using 50:50 MeOH:Water.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.
Chromatographic Conditions (Reverse Phase)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[2]
-
Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for phenolics).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: 305 nm (Quantification), 280 nm (General profiling).
-
MS: ESI Positive Mode, scan range m/z 100–600.
-
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 95 | 5 | Equilibration |
| 5.0 | 75 | 25 | Initial Elution |
| 20.0 | 40 | 60 | Gradient Ramp |
| 25.0 | 10 | 90 | Wash |
| 28.0 | 95 | 5 | Re-equilibration |
Mass Spectrometry Parameters (ESI+)
Biological Application: Anti-Inflammatory Assay[1][2][6][7]
This compound is frequently assayed for its ability to inhibit Nitric Oxide (NO) production in LPS-stimulated microglia.[1][2]
Assay Workflow
-
Cell Line: BV2 Microglia.
-
Induction: Lipopolysaccharide (LPS) 1 µg/mL.
-
Treatment: Co-treat with 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one (1–50 µM).
-
Readout: Griess Reagent Assay for Nitrite accumulation (540 nm).
-
Positive Control: Curcumin or Dexamethasone.[1]
Visualizations
Chemical Structure & Isomerism
The following diagram illustrates the connectivity and the critical "dien-3-one" core that differentiates this standard from curcumin.
Caption: Structural connectivity of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one highlighting the stable dienone linker.
Method Development Workflow
A decision tree for optimizing the separation of this compound from crude Alpinia extracts.
Caption: Step-by-step HPLC method development and optimization workflow for diarylheptanoid analysis.
References
-
Zong, S., et al. (2020).[2][6] Metabolome Mining of Curcuma longa L. Using HPLC-MS/MS and Molecular Networking. Preprints.org.[1] Retrieved from [Link][2]
-
National Institutes of Health (NIH) - PMC. (2012).[1][2] Diarylheptanoids from Dioscorea villosa (Wild Yam). Journal of Natural Products. Retrieved from [Link]
-
FoodB. (2010).[3] Compound Summary: 1,7-bis(4-hydroxyphenyl)-5-hydroxy-4,6-heptadien-3-one.[1][2][3][7][8] Retrieved from [Link][2]
-
ScienceOpen. (2020). Plants Metabolites: Possibility of Natural Therapeutics Against the COVID-19 Pandemic. Retrieved from [Link][2]
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound 1,7-bis(4-hydroxyphenyl)-5-hydroxy-4,6-hepadien-3-one (FDB011127) - FooDB [foodb.ca]
- 4. 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | CAS:332371-82-1 | Manufacturer ChemFaces [chemfaces.com]
- 5. Metabolome Mining of Curcuma longa L. Using HPLC-MS/MS and Molecular Networking[v1] | Preprints.org [preprints.org]
- 6. Amomum tsao-ko Crevost & Lemarié: a comprehensive review on traditional uses, botany, phytochemistry, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChemFaces Product List - ChemFaces [chemfaces.com]
- 8. plantaedb.com [plantaedb.com]
In Vivo Application Notes and Protocols for 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Diarylheptanoid with Therapeutic Promise
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one is a diarylheptanoid, a class of plant-derived compounds that has garnered significant scientific interest for its diverse pharmacological activities. Structurally related to curcumin, this compound has demonstrated potent anti-inflammatory, anti-cancer, and neuroprotective properties in preclinical in vitro studies. Its potential to modulate key signaling pathways implicated in various diseases makes it a compelling candidate for further investigation in animal models. This guide provides a comprehensive overview of the available in vivo data and detailed protocols to facilitate the study of this promising therapeutic agent.
Pharmacological Profile and Mechanism of Action
In vitro research has elucidated several key mechanisms through which 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one and its analogs exert their effects. A prominent mechanism underlying its anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] By preventing the translocation of the p65 subunit of NF-κB into the nucleus, the compound effectively downregulates the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, IL-6, and COX-2.[2][3]
Furthermore, studies on related diarylheptanoids suggest the involvement of other critical cellular signaling pathways, including the PI3K/Akt and MAPK pathways, in mediating their anti-cancer and neuroprotective effects.[4][5][6] These pathways are central to cell survival, proliferation, and apoptosis, and their modulation by this class of compounds highlights their therapeutic potential. A related compound, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30), has been shown to induce apoptosis in lung cancer cells by suppressing the PI3K/Akt pathway and activating the ERK1/2 pathway.[4]
Experimental Protocols for In Vivo Evaluation
The successful translation of in vitro findings to a preclinical setting is a critical step in drug development. The following protocols are designed to provide a robust framework for evaluating the efficacy and safety of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one in various animal models.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Mice
The carrageenan-induced paw edema model is a widely accepted and highly reproducible acute inflammatory model.[3][7]
Scientific Rationale: Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response when injected into the paw. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the release of prostaglandins and cytokines, which are key targets of many anti-inflammatory drugs.[8] This model is therefore well-suited to assess the inhibitory effects of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one on these inflammatory mediators.
Experimental Workflow:
Caption: Workflow for a Human Tumor Xenograft Study.
Detailed Protocol:
-
Animal Model: Athymic nude mice (nu/nu), 4-6 weeks old.
-
Cell Lines: Human cancer cell lines with known sensitivity to related compounds, such as A549 (lung cancer) or HCT116 (colon cancer). [4][9]3. Procedure: a. Inject 2-5 x 10^6 cancer cells subcutaneously into the flank of each mouse. b. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups. c. Administer 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one (e.g., 25 and 50 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route, daily or on a specified schedule for 2-4 weeks. d. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²). e. Monitor body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, or when tumors in the control group reach a predetermined size, euthanize the mice. Excise tumors, weigh them, and process for histopathology (e.g., H&E staining) and immunohistochemistry to assess cell proliferation (Ki-67) and apoptosis (TUNEL assay).
Neuroprotective Effects: Aβ-Induced Alzheimer's Disease Mouse Model
Intracerebroventricular (ICV) injection of amyloid-beta (Aβ) oligomers in mice induces a pathology that mimics several aspects of Alzheimer's disease, including cognitive deficits, neuroinflammation, and oxidative stress. [10] Scientific Rationale: Given the implication of oxidative stress and neuroinflammation in Alzheimer's disease and the known antioxidant and anti-inflammatory properties of diarylheptanoids, this model is suitable for evaluating the neuroprotective potential of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one. [11] Experimental Workflow:
Caption: Workflow for Aβ-Induced Alzheimer's Disease Model.
Detailed Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Grouping:
-
Group 1: Sham control (ICV injection of vehicle).
-
Group 2: Aβ control (ICV injection of Aβ1-42 + vehicle treatment).
-
Group 3: Positive control (e.g., Donepezil, 1 mg/kg, p.o.). [12] * Groups 4-5: 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one (e.g., 25 and 50 mg/kg, p.o.).
-
-
Procedure: a. Administer the test compound or vehicle daily for 3 weeks. b. On day 7 of treatment, perform a single ICV injection of aggregated Aβ1-42 (e.g., 5 µL). [10] c. Starting on day 18, conduct behavioral tests to assess cognitive function (e.g., Morris water maze for spatial learning and memory, Y-maze for short-term memory).
-
Endpoint Analysis: After the final behavioral test, euthanize the animals and collect brain tissue. Analyze brain homogenates for markers of oxidative stress (e.g., malondialdehyde levels), neuroinflammation (e.g., cytokine levels), and Aβ deposition (e.g., ELISA or immunohistochemistry).
Acute Oral Toxicity Study (LD50 Estimation)
Determining the acute toxicity is a fundamental step in the safety evaluation of any new chemical entity. [13] Scientific Rationale: The median lethal dose (LD50) provides a standardized measure of the acute toxicity of a substance. [5]While modern approaches aim to reduce animal use, an acute toxicity study is still often required for regulatory purposes and to establish a safe dose range for subsequent studies. [14] Detailed Protocol (Up-and-Down Procedure - a refinement to reduce animal numbers):
-
Animal Model: Female Wistar rats or Swiss albino mice (8-12 weeks old).
-
Procedure: a. Fast animals overnight before dosing. b. Administer a single oral dose of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one to one animal. A starting dose of 2000 mg/kg is often used if the substance is not expected to be highly toxic. [15] c. Observe the animal for signs of toxicity and mortality for up to 14 days. d. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. e. Continue this sequential dosing until the criteria for stopping the test are met (usually after a series of reversals in outcome).
-
Observations: Record clinical signs of toxicity, body weight changes, and any mortalities.
-
Endpoint: Calculate the LD50 value using appropriate statistical methods. Perform gross necropsy on all animals.
Data Summary and Interpretation
| Parameter | Anti-inflammatory Model | Anti-cancer Model | Neuroprotection Model | Acute Toxicity |
| Animal Model | Mice (BALB/c or C57BL/6) | Nude Mice (nu/nu) | Mice (C57BL/6) | Rats (Wistar) or Mice (Swiss albino) |
| Induction Agent | Carrageenan | Human Cancer Cells | Aβ1-42 Oligomers | Test Compound |
| Typical Dose Range | 10-50 mg/kg, p.o. | 25-50 mg/kg, i.p. or p.o. | 25-50 mg/kg, p.o. | Up to 2000-5000 mg/kg, p.o. |
| Primary Endpoints | Paw Edema Volume | Tumor Volume | Cognitive Function | Mortality (LD50) |
| Secondary Endpoints | Cytokine Levels, COX-2 | Tumor Weight, Biomarkers | Brain Pathology, Biomarkers | Clinical Signs, Body Weight |
Signaling Pathway Visualization
The anti-inflammatory effects of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one are, at least in part, mediated through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB Signaling Pathway.
Conclusion and Future Directions
The available evidence strongly suggests that 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one is a promising therapeutic candidate with multifaceted pharmacological activities. The protocols outlined in this guide provide a solid foundation for researchers to further explore its potential in well-established animal models of inflammation, cancer, and neurodegenerative diseases. Future in vivo studies should focus on establishing a clear dose-response relationship, elucidating the pharmacokinetic and pharmacodynamic profiles, and further dissecting the underlying molecular mechanisms of action. Such studies will be instrumental in advancing this compound through the drug development pipeline.
References
-
Jin, W. Y., Cai, X. F., Na, M., Lee, J. J., & Bae, K. (2007). Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production. Biological & pharmaceutical bulletin, 30(4), 810–813. [Link]
-
An, F., An, C., & Nakayama, M. (2012). Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. Recent Progress in Medicinal Plants, 34, 1-23. [Link]
-
Tang, G., et al. (2015). A natural diarylheptanoid promotes neuronal differentiation via activating ERK and PI3K-AKT dependent pathways. Neuropharmacology, 99, 443-456. [Link]
-
Jin, W. Y., et al. (2007). Diarylheptanoids from Alnus hirsuta Inhibit the NF-kB Activation and NO and TNF-α Production. Biological and Pharmaceutical Bulletin, 30(4), 810-813. [Link]
-
Zhang, Y., et al. (2021). In vivo anti-inflammatory activity of compounds 4 and 7 in Carrageenan-Induced Acute Paw Edema in Kunming Mice. ResearchGate. [Link]
-
Tang, G., et al. (2015). Screening of nine diarylheptanoids from A. officinarum on neurite outgrowth. ResearchGate. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British journal of pharmacology, 142(2), 331–338. [Link]
-
Tachado, S. D., et al. (2015). Diarylheptanoids from Alpinia officinarum Cause Distinct but Overlapping Effects on the Translatome of B Lymphoblastoid Cells. Evidence-based complementary and alternative medicine : eCAM, 2015, 689528. [Link]
-
He, X., et al. (2021). Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. RSC Advances, 11(48), 30424-30431. [Link]
-
Amdekar, S., Roy, P., Singh, V., Kumar, A., Singh, R., & Sharma, P. (2019). In vivo Comparative Anti-Inflammatory and Analgesic Activities of Root Bark, Stem and Leaf Extracts of Capparis erythrocarpus (Capparaceae). Pharmacognosy Journal, 11(3). [Link]
-
Zholos, A., et al. (2024). Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice. Exploratory Neuroscience, 3, 39-50. [Link]
-
Walum, E. (1998). Acute oral toxicity. Environmental health perspectives, 106 Suppl 2, 497–503. [Link]
-
Singh, A., et al. (2023). Synthesis, in silico and in vivo evaluation of novel thiazolidine-2,4-dione based thiazole derivatives as selective COX-2 inhibitors. Asian Journal of Chemistry, 35(5), 1163-1169. [Link]
-
Wisdomlib. (2025). Acute oral LD50: Significance and symbolism. Retrieved from [Link]
-
An, F., et al. (2009). Diarylheptanoids Derived from Alpinia officinarum Induce Apoptosis, S-Phase Arrest and Differentiation in Human Neuroblastoma Cells. Anticancer Research, 29(12), 5029-5036. [Link]
-
Hayashi, T., et al. (2021). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. Journal of toxicologic pathology, 34(3), 219–233. [Link]
-
Hong, Z., et al. (2024). (1E,4E)-1,7-Bis(4-hydroyphenyl)hepta-1,4-dien-3-one. ResearchGate. [Link]
-
Chen, Y., et al. (2017). Natural Phytochemicals in the Treatment and Prevention of Dementia: An Overview. Biomedicines, 5(4), 74. [Link]
-
Kim, J. H., et al. (2020). 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one from Betula platyphylla induces apoptosis by suppressing autophagy flux and activating the p38 pathway in lung cancer cells. Phytotherapy research : PTR, 34(1), 126–138. [Link]
-
U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Retrieved from [Link]
-
Science.gov. (n.d.). oral ld50 values: Topics by Science.gov. Retrieved from [Link]
-
The Rheumatologist. (2005). In Vivo Inhibition of NF-kB is Effective in Mouse Model of Inflammatory Arthritis. Retrieved from [Link]
-
Liu, Y., et al. (2019). 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways. Journal of cellular physiology, 234(5), 6336–6349. [Link]
-
Rahman, M. H., et al. (2021). Neuroprotective Natural Products for Alzheimer's Disease. Molecules (Basel, Switzerland), 26(21), 6497. [Link]
-
Ullah, R., et al. (2023). Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model. International journal of molecular sciences, 24(23), 17006. [Link]
-
Karanam, B., et al. (2025). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cellular and molecular life sciences : CMLS, 82(4), 114. [Link]
-
Hamdan, A. M. E., et al. (2022). Neuroprotective Effects of Phytochemicals against Aluminum Chloride-Induced Alzheimer's Disease through ApoE4/LRP1, Wnt3/β-Catenin/GSK3β, and TLR4/NLRP3 Pathways with Physical and Mental Activities in a Rat Model. Pharmaceuticals, 15(8), 1008. [Link]
-
Zhu, L., et al. (2026). PI3K/AKT Signaling Pathway: New Strategies for Treating Atherosclerosis with Plant-Derived Compounds. Frontiers in Pharmacology, 17. [Link]
-
PubChem. (n.d.). (1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one. Retrieved from [Link]
-
Singh, S. K., et al. (2023). Neuroprotective and memory enhancing effect of Nose to Brain formulation of 6- Hydroxy avone in icv-STZ-induced Alzheimer's disease mouse model. ResearchGate. [Link]
Sources
- 1. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring diarylheptanoid derivatives to target LIMK1 as potential agents against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 10. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Natural Products for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acute oral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving water solubility of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one
Ticket ID: #CS-332371 Subject: Improving Water Solubility of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division[1][2][3][4][5][6]
Diagnostic & Root Cause Analysis
User Issue: Poor aqueous solubility of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one leading to precipitation in biological media (cell culture, enzymatic assays).
Compound Profile:
-
Chemical Class: Diarylheptanoid (Mono-Carbonyl Analog of Curcumin).[1][2][3][4][5][6]
-
Structural Constraint: The molecule consists of two phenolic rings connected by a 7-carbon chain containing a ketone and conjugated double bonds.[1][2][3][4][5][6]
-
Physicochemical Barrier:
-
High Lipophilicity: Estimated LogP > 3.[1][3][4][5][6]0. The hydrophobic carbon backbone and aromatic rings drive strong crystal lattice energy.[1][4][5][6]
-
Lack of Ionizable Groups: The phenolic hydroxyls (
) are not ionized at physiological pH (7.4), meaning the molecule remains neutral and insoluble.[3][5][6]
-
Root Cause: The compound is a "Brick Dust" molecule—high melting point and high lipophilicity.[1][3][4][5] Simple dilution from organic stock (DMSO) into water causes immediate "crashing out" because the water molecules cannot solvate the hydrophobic surface area of the drug once the organic co-solvent is diluted.[5][6]
Decision Matrix: Selecting the Right Protocol
Before proceeding, select the protocol based on your end-use application.[1][2][3][4][5][6]
Figure 1: Decision tree for selecting the appropriate solubility enhancement strategy based on experimental constraints.
Technical Protocols
Protocol A: Optimized Co-Solvent System (Tier 1 Support)
Best for: In vitro screening, enzymatic assays where low DMSO is tolerated.[1][2][3][4][5][6]
The Science: Simple DMSO dilution often fails because the "supersaturation" collapses instantly.[1][3][4][5] We use a surfactant-buffered step-down approach to prevent nucleation.[1][2][3][4][5][6]
Reagents:
Step-by-Step:
-
Stock Prep: Dissolve compound in 100% DMSO to 20 mM .
-
Surfactant Doping: Add Tween 80 to the DMSO stock to reach a final concentration of 5% (v/v) within the stock. Why? This coats the hydrophobic molecules before they hit the water.[3][5]
-
Intermediate Dilution: Dilute the stock 1:10 into pure Ethanol (not water yet).
-
Final Dilution: Slowly spike this intermediate into pre-warmed (37°C) PBS while vortexing.
Troubleshooting Table:
| Issue | Potential Cause | Correction |
|---|---|---|
| Cloudiness immediately | Rapid nucleation | Use a syringe pump to inject stock into PBS while stirring. |
| Precipitation after 1 hr | Ostwald Ripening | Increase Tween 80 to 0.1% in the final buffer. |
Protocol B: Cyclodextrin Inclusion Complex (Tier 2 Support - Recommended)
Best for: Animal studies, sensitive cell lines, long-term stability.[1][2][3][4][5][6]
The Science: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex.[1][2][3][4][5][6] The hydrophobic cavity encapsulates the diarylheptanoid, while the hydrophilic exterior interacts with water.[3][4][5][6] This is the industry standard for curcuminoids [1].[1][3][4][5]
Reagents:
Workflow Visualization:
Figure 2: Workflow for creating a 1:1 molar inclusion complex using the solvent evaporation method.
Detailed Procedure:
-
Calculate Molar Ratio: Aim for a 1:1 or 1:2 (Drug:CD) molar ratio.
-
Phase A: Dissolve HP-β-CD in water (e.g., 1.4 g in 10 mL).
-
Phase B: Dissolve the compound in a minimal volume of ethanol.
-
Mixing: Add Phase B dropwise to Phase A under constant magnetic stirring (500 rpm) at room temperature.
-
Equilibration: Stir for 24 hours in the dark (curcuminoids are light-sensitive).
-
Solvent Removal:
-
Reconstitution: The resulting fluffy yellow powder will dissolve instantly in water/saline.[1][3][4][5]
Protocol C: Solid Dispersion with PVP (Tier 3 Support)
Best for: High-throughput screening, creating "amorphous solid dispersions" (ASD).[1][2][3][4][5][6]
The Science: Polyvinylpyrrolidone (PVP-K30) acts as a polymer matrix that freezes the compound in an amorphous state, preventing it from crystallizing (crystallization = insolubility) [2].[2][3][4][5][6]
Procedure:
-
Weigh Compound and PVP-K30 in a 1:4 ratio (w/w).[1][2][3][4][5][6]
-
Dissolve both in a common solvent (Methanol or Acetone).[1][3][4][5][6]
-
Solvent evaporate (Rotovap) rapidly to force the polymer to trap the drug.[3][4][5][6]
-
Vacuum dry for 24 hours to remove residual solvent.[1][3][4][5][6]
-
Store in a desiccator.
Analytical Validation (Quality Control)[2][3][5][6]
User Question: "How do I know if the drug is actually dissolved or just a micro-suspension?"
Validation Protocol:
-
Centrifugation Test: Spin your final aqueous solution at 13,000 x g for 10 minutes.
-
UV-Vis Confirmation:
Frequently Asked Questions (FAQs)
Q: Can I use standard Beta-Cyclodextrin (β-CD) instead of Hydroxypropyl (HP-β-CD)? A: Not recommended. Native β-CD has lower water solubility itself (18.5 mg/mL) and can cause renal toxicity in vivo.[1][2][3][4][5][6] HP-β-CD is much more soluble (>600 mg/mL) and safer for parenteral use.[1][2][3][4][5][6]
Q: My compound turned red after adding it to the buffer. Is it ruined? A: Check your pH. Diarylheptanoids act as pH indicators.[1][3][4][5][6] At basic pH (> 8.0), the phenolic protons dissociate, forming a phenolate ion which is deep red/orange.[2][4][5][6] This also accelerates degradation.[1][3][4][5][6] Keep pH < 7.4.
Q: What is the maximum solubility I can expect with Protocol B? A: While the native solubility is < 1 µg/mL, a successful HP-β-CD complex can typically achieve 1–5 mg/mL in water, a >1000-fold increase [3].[1][2][3][4][5][6]
References
-
Yadav, V. R., et al. (2009).[2][3][4][5][6] "Curcumin-cyclodextrin inclusion complex: stability, solubility, characterisation and photo-physical studies." Journal of Inclusion Phenomena and Macrocyclic Chemistry.
-
Paradkar, A., et al. (2004).[2][3][4][5][6] "Characterization of curcumin–PVP solid dispersion obtained by spray drying." International Journal of Pharmaceutics.
-
Zhang, Y., et al. (2011).[2][3][4][5][6] "Mono-carbonyl analogs of curcumin: Enhanced stability and solubility."[1][2][3][4][5][6] Current Pharmaceutical Design.
-
ChemFaces. (n.d.).[1][3][4][5][6] "1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one Technical Data."
Sources
- 1. CAS 332371-82-1 | 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one [phytopurify.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,7-bis(4-Hydroxy-3-methoxyphenyl)heptane-3,5-dione [webbook.nist.gov]
- 4. 1,7-Bis (4-hydroxyphenyl)-1,4,6-heptatrien-3-one | C19H16O3 | CID 71346280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | CAS:332371-82-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one - Wikipedia [en.wikipedia.org]
- 7. The Formulation of Curcumin: 2-Hydroxypropyl-β-cyclodextrin Complex with Smart Hydrogel for Prolonged Release of Curcumin [mdpi.com]
Optimizing dosage of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one for cytotoxicity assays
Topic: Optimizing Dosage for Cytotoxicity Assays
Status: Active | Ticket ID: DHP-OPT-001 Assigned Specialist: Senior Application Scientist, Cell Biology Division[1]
Executive Summary
You are working with 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one (CAS: 332371-82-1), a bioactive diarylheptanoid structurally related to curcumin but distinct in its lack of methoxy groups and its specific conjugated enone linker (dien-3-one).[1][2][3][4]
While this compound exhibits promising anticancer and antiviral (anti-SARS-CoV-2 Mpro) properties, its lipophilic nature and conjugated structure introduce three critical failure points in cytotoxicity workflows: precipitation in aqueous media , chemical instability (photodegradation) , and interference with redox-based assays (MTT/MTS) .[1]
This guide provides a self-validating framework to optimize your dosage regimen while eliminating false positives.
Module 1: Solubility & Stock Preparation
The most common cause of "inactive" or "erratic" data is not biological resistance, but compound precipitation.
The Physicochemical Challenge
This diarylheptanoid is highly hydrophobic. Direct addition to cell culture media (aqueous) causes immediate micro-precipitation, which is often invisible to the naked eye but drastically reduces the effective concentration.[1]
Optimized Solubilization Protocol
Goal: Create a stable stock that allows for high-concentration delivery without shocking cells with solvent.
| Parameter | Specification | Reason |
| Primary Solvent | DMSO (Anhydrous, Cell Culture Grade) | Ethanol evaporates too quickly; Acetone is too toxic.[1] |
| Stock Concentration | 10 mM to 50 mM | High enough to keep final DMSO < 0.5% v/v. |
| Storage | -20°C or -80°C (Aliquot) | Repeated freeze-thaw cycles degrade the conjugated double bonds.[1] |
| Visual Check | Clear, slight yellow/amber tint | Cloudiness indicates saturation or contamination. |
The "Intermediate Dilution" Method (Critical Step)
Never pipet 100% DMSO stock directly into a well of cells. The high local concentration kills cells instantly before mixing.
Workflow:
-
Master Stock: 20 mM in DMSO.
-
Intermediate Plate: Dilute compound in media (without cells) or PBS to 2X the desired final concentration.
-
Note: If precipitation occurs here, sonicate or lower the concentration.[1]
-
-
Final Addition: Add the 2X intermediate to the cells (1:1 volume ratio).
Figure 1: Step-wise dilution strategy to prevent solvent shock and micro-precipitation.
Module 2: Dosage Optimization Strategy
Finding the IC50 requires a logarithmic approach followed by a linear refinement.[1]
Phase 1: Range Finding (Logarithmic)
Do not guess the dose. Diarylheptanoids often have steep dose-response curves.[1]
-
Dose Range: 0.1 µM, 1.0 µM, 10 µM, 50 µM, 100 µM.[1]
-
Controls:
-
Negative: Media + 0.5% DMSO (Vehicle Control).
-
Positive: Doxorubicin or Staurosporine (System validation).
-
Blank: Media only (no cells) + Compound (to check for color interference).
-
Phase 2: Fine-Tuning (Linear)
Once you identify the active range (e.g., activity drops between 1 µM and 10 µM), perform a linear dilution.[1]
-
Refined Doses: 1, 2, 4, 6, 8, 10 µM.
Reference IC50 Values (Benchmarks)
Use these values to validate your cell line sensitivity.
| Cell Line / Target | Reported IC50 / Activity | Reference Context |
| Trypanosomes | 1 - 3 µg/mL (~3 - 10 µM) | Aframomum extracts [1, 2] |
| Vero E6 (Viral) | ~5 - 15 µM (CC50) | SARS-CoV-2 Mpro studies [3] |
| Cancer Lines (General) | 10 - 50 µM | General cytotoxicity [4] |
Module 3: Assay Interference (The "False Viability" Trap)
Diarylheptanoids are redox-active.[1] They can chemically reduce MTT/MTS reagents, making dead cells look alive.[1]
The Mechanism of Failure
The phenolic hydroxyl groups on the 1,7-bis(4-hydroxyphenyl) structure can donate electrons to tetrazolium salts (MTT/MTS/XTT), converting them to formazan dye in the absence of cellular metabolism.[1] This results in an underestimation of cytotoxicity .
Validation Protocol
Before running your main experiment, run a Cell-Free Interference Check :
-
Prepare media with the compound (10 µM and 50 µM).
-
Add MTT reagent.[5]
-
Incubate for 2 hours.
-
Result: If the media turns purple/orange without cells, you have interference.
Recommended Alternative Assays
If interference is detected, switch to non-redox assays:
-
ATP-based Luminescence (e.g., CellTiter-Glo): The gold standard.[1] Unaffected by phenolic reduction.
-
LDH Release: Measures membrane integrity; less susceptible to redox artifacts.
-
Crystal Violet: Stains biomass (requires washing steps which remove the compound).
Figure 2: The mechanism of false-negative cytotoxicity results in MTT assays due to chemical reduction.[1]
Troubleshooting FAQs
Q1: My IC50 shifts dramatically between experiments (e.g., 5 µM vs 50 µM). Why? A: This is likely a stability issue . Diarylheptanoids contain conjugated double bonds sensitive to light and oxidation.
-
Fix: Protect stock solutions from light (amber tubes).
-
Fix: Do not use stock solutions older than 1 month (even at -20°C).[1]
-
Fix: Ensure the DMSO stock is sealed tight; DMSO is hygroscopic, and water intake causes compound precipitation.
Q2: Can I use FBS in the media during drug treatment? A: Yes, but be aware of Protein Binding . Polyphenols bind to serum albumin (BSA/FBS). High serum (10%+) can reduce the free drug concentration, shifting your IC50 higher.
-
Recommendation: Keep serum concentration constant (e.g., 5% or 10%) across all experiments. Do not switch between 1% and 10%.
Q3: The compound is not dissolving in DMSO at 20 mM. A: The compound may be a hydrate or salt form, or simply impure.[1]
-
Fix: Warm the DMSO solution to 37°C and vortex vigorously.
-
Fix: Verify if you have the pure "dien-3-one" or a glycosylated derivative (which would require water/alcohol mixes).[1]
References
-
ChemFaces. (2023). 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one Datasheet. Link
-
BioCrick. (2024). Structure and Solubility of (4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one. Link
-
Kandeil, A., et al. (2021). Bioactive Polyphenolic Compounds Showing Strong Antiviral Activities against Severe Acute Respiratory Syndrome Coronavirus 2.[6] ResearchGate. Link
-
Zhang, L., et al. (2009). Cytotoxic diarylheptanoid induces cell cycle arrest and apoptosis via increasing ATF3 and stabilizing p53 in SH-SY5Y cells.[1][7] PubMed.[8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 332371-82-1 | 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one [phytopurify.com]
- 3. 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | CAS:332371-82-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. biocrick.com [biocrick.com]
- 5. A Novel Drug Modulator Diarylheptanoid (trans-1,7-Diphenyl-5-hydroxy-1-heptene) from Curcuma comosa Rhizomes for P-glycoprotein Function and Apoptosis Induction in K652/ADR Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic diarylheptanoid induces cell cycle arrest and apoptosis via increasing ATF3 and stabilizing p53 in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plants Metabolites: Possibility of Natural Therapeutics Against the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Synthesis of Diarylheptanoids
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of asymmetric diarylheptanoids. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of stereocontrolled synthesis in this important class of natural products. We have structured this resource not as a rigid manual, but as a dynamic troubleshooting guide and FAQ, reflecting the nuanced, problem-solving nature of synthetic organic chemistry. Our goal is to provide not just protocols, but the underlying causality and strategic insights to empower your research.
Part 1: Troubleshooting Guide - Addressing Experimental Challenges
This section addresses specific, common issues encountered during the synthesis of asymmetric diarylheptanoids. Each entry is formatted to help you diagnose the problem, understand its root cause, and implement effective solutions.
Question 1: Why is the enantiomeric excess (ee) of my chiral alcohol low after an asymmetric reduction of the parent ketone?
Problem: You are performing an asymmetric reduction (e.g., using a Corey-Bakshi-Shibata (CBS) catalyst or a Noyori-type hydrogenation) on a diarylheptanoid ketone, but the resulting alcohol shows poor enantioselectivity.
Potential Causes & Solutions:
-
Catalyst Purity and Activity: The chiral catalyst is the cornerstone of the reaction. Its effectiveness can be easily compromised.
-
Cause: The catalyst may have degraded due to improper storage (exposure to air or moisture) or the commercial batch may be of low quality.
-
Solution: Always store air- and moisture-sensitive catalysts under an inert atmosphere (Argon or Nitrogen). It is advisable to test a new batch of catalyst on a simple, reliable substrate (e.g., acetophenone) to verify its activity and selectivity before committing your valuable diarylheptanoid intermediate.
-
-
Substrate Purity: Impurities in your ketone starting material can act as catalyst poisons.
-
Cause: Residual acids, bases, or coordinating species (like amines or thiols) from previous steps can bind to the metal center of the catalyst, inhibiting its function.
-
Solution: Ensure the substrate is rigorously purified before the asymmetric reduction step. Chromatography followed by drying under high vacuum is recommended. An NMR spectrum should be clean, and if necessary, perform an elemental analysis.
-
-
Reaction Conditions: Asymmetric reactions are highly sensitive to temperature, concentration, and solvent.
-
Cause: Running the reaction at too high a temperature can erode enantioselectivity by favoring the non-selective background reaction. Incorrect solvent choice can affect catalyst solubility and conformation.
-
Solution: Strictly adhere to the recommended temperature for the specific catalyst system, often -78°C to -20°C. Use anhydrous, high-purity solvents. A common protocol for CBS reduction involves the slow addition of the borane reagent to a solution of the catalyst and substrate at low temperature.[1]
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantiomeric excess.
Question 2: My Ullmann macrocyclization to form a diaryl ether heptanoid is giving extremely low yields. What can I do?
Problem: You are attempting an intramolecular Ullmann reaction to form the macrocyclic ether linkage, a key step for many cyclic diarylheptanoids, but are recovering mostly starting material or polymeric side products.
Potential Causes & Solutions:
-
High Dilution Principle: Macrocyclization is an intramolecular process that competes with intermolecular polymerization.
-
Cause: If the concentration of your linear precursor is too high, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule.
-
Solution: This is the most critical factor. The reaction must be performed under high-dilution conditions (typically ≤ 0.01 M). This is often achieved by using a syringe pump to add the substrate solution very slowly over a long period (e.g., 12-24 hours) to a large volume of heated solvent containing the catalyst. This ensures the instantaneous concentration of the substrate remains vanishingly low.
-
-
Catalyst System and Ligands: The choice of copper source and ligand is crucial for an efficient Ullmann coupling.
-
Cause: Copper(I) is the active catalytic species. Using a suboptimal copper source, or omitting a necessary ligand, can lead to poor catalytic turnover.
-
Solution: While classic conditions use copper powder or copper(I) oxides, modern protocols often favor soluble Cu(I) salts like CuI or CuTC (copper(I)-thiophene-2-carboxylate). The addition of ligands, such as 1,10-phenanthroline or BINOL-type ligands, can accelerate the reaction and, in some cases, even induce enantioselectivity in atropisomeric products.[2] For the synthesis of galeon and pterocarine, a final-step Ullmann reaction was successfully employed.[3]
-
-
Solvent and Base: The reaction environment must facilitate the desired coupling.
-
Cause: The solvent must be high-boiling and polar enough to facilitate the reaction, while the base must be strong enough to deprotonate the phenolic nucleophile but not so strong as to cause substrate decomposition.
-
Solution: Pyridine, collidine, or DMF are common solvents due to their high boiling points and ability to coordinate with the copper catalyst. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used bases. Cesium carbonate is often superior due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.
-
Comparative Table: Ullmann Macrocyclization Conditions
| Parameter | Classic Conditions | Modern Protocol | Rationale |
| Copper Source | Cu₂O, Cu powder | CuI, Cu(OTf)₂ | Improved solubility and catalyst activity. |
| Ligand | None | 1,10-Phenanthroline, BINOL | Accelerates reductive elimination, can induce asymmetry.[2] |
| Base | K₂CO₃ | Cs₂CO₃ | Cesium effect enhances nucleophilicity of the phenoxide. |
| Solvent | Pyridine, Quinoline | Collidine, DMF | High boiling point, good coordinating ability. |
| Concentration | < 0.05 M | ≤ 0.01 M (Syringe Pump) | Crucial for favoring intramolecular cyclization over polymerization. |
Part 2: Frequently Asked Questions (FAQs)
This section provides authoritative answers to broader strategic questions that arise during the planning and execution of an asymmetric diarylheptanoid synthesis.
Question 3: How do I select an appropriate chiral auxiliary for controlling the stereochemistry of the heptanoid chain?
Answer: A chiral auxiliary is a powerful tool for inducing stereoselectivity.[4] It is a chiral molecule that is temporarily attached to your substrate, directs a stereoselective reaction (like an alkylation or aldol reaction), and is then cleaved off to reveal your enantiomerically enriched product. The choice depends on the specific reaction you are performing and the desired stereochemical outcome.
-
For Asymmetric Alkylations (e.g., forming a C-C bond at an α-position):
-
Evans' Oxazolidinone Auxiliaries: These are among the most reliable and well-studied auxiliaries. The substrate (e.g., a heptanoic acid derivative) is converted to an N-acyl oxazolidinone. Deprotonation forms a rigid chiral enolate, where one face is shielded by a substituent on the auxiliary (e.g., an isopropyl or benzyl group). The incoming electrophile can only approach from the unshielded face, leading to highly diastereoselective alkylation.
-
Oppolzer's Camphorsultam: This auxiliary works on a similar principle, providing excellent stereocontrol in alkylations and other transformations.[5]
-
Pseudoephedrine Amides: A practical and inexpensive option where the chiral amide forms a lithium chelate that directs alkylation with high diastereoselectivity. A key advantage is that the product can often be purified by crystallization, and the auxiliary is easily removed by simple acid or base hydrolysis.
-
-
For Asymmetric Aldol Reactions:
-
Evans' Auxiliaries are again a gold standard. By carefully choosing the boron enolate geometry (using Bu₂BOTf or 9-BBN), you can selectively synthesize either the syn or anti aldol adducts with exceptional control.
-
The Chiral Auxiliary Workflow
The process is a three-step sequence: (1) Attachment, (2) Diastereoselective Reaction, and (3) Cleavage. The auxiliary must be easily attached and, critically, cleaved without racemizing the newly created stereocenter.
Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.
Question 4: What are the best practices for protecting group strategy in a multi-step diarylheptanoid synthesis?
Answer: Protecting group strategy is fundamental to the success of any complex synthesis.[6] In diarylheptanoid synthesis, you are often dealing with multiple hydroxyl groups (phenolic and alcoholic) with different reactivities, which must be selectively masked and unmasked.
Core Principles:
-
Orthogonality: Use protecting groups that can be removed under different conditions.[6] This is the most important principle. For example, you can protect a phenolic hydroxyl with a benzyl ether (removed by hydrogenolysis, H₂/Pd-C) and an aliphatic alcohol with a silyl ether like TBDMS (removed by fluoride ion, e.g., TBAF). This allows you to deprotect one hydroxyl group in the presence of the other.
-
Chemoselectivity: Choose protecting groups that can be installed selectively. For instance, phenolic hydroxyls are more acidic and can often be protected preferentially over aliphatic alcohols under basic conditions.
-
Stability: The protecting group must be robust enough to survive all subsequent reaction conditions until its planned removal. Silyl ethers, for example, are generally stable to reductions and organometallic reagents but are labile to acid.
-
Ease of Removal: The deprotection conditions should be mild enough to avoid damaging the rest of your molecule or causing epimerization of sensitive stereocenters.
Common Protecting Group Scenarios in Diarylheptanoid Synthesis:
| Functional Group | Protecting Group | Installation Reagents | Deprotection Conditions | Key Feature |
| Phenolic -OH | Benzyl (Bn) | BnBr, K₂CO₃ | H₂, Pd/C | Orthogonal to silyl ethers and esters. |
| Phenolic -OH | Methoxymethyl (MOM) | MOMCl, DIPEA | Acidic (e.g., HCl in MeOH) | Stable to many conditions, but acid-labile.[7] |
| Aliphatic -OH | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | TBAF, HF-Pyridine | Orthogonal to benzyl ethers; stable to base and organometallics. |
| Aliphatic -OH | Acetate (Ac) | Ac₂O, Pyridine | K₂CO₃/MeOH, LiAlH₄ | Stable to acid and hydrogenation; labile to base. |
Strategic Planning: Before starting your synthesis, map out the entire route. For each step, consider the reagents being used and ensure your chosen protecting groups will be stable. Plan the deprotection steps carefully, usually leaving them for the final stages of the synthesis to minimize handling of the more polar, unprotected natural product.
References
-
Ohtsu, H., Takaoka, S., Higuchi, H., & Kobayashi, Y. (2018). Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. In Translatome. IntechOpen. [Link]
-
Baral, B., & Beaudry, C. M. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Molecules, 23(12), 3107. [Link]
-
Sengupta, S., & Venkatesh, C. (2024). Recent Advances in the Synthesis of Diarylheptanoids. Chemistry – An Asian Journal. [Link]
-
Novotná, P. (2014). Synthesis of natural and non-natural diarylheptanoids and evaluation of their neuroprotective activity. Dissertation, Universität Regensburg. [Link]
-
Baral, B., & Beaudry, C. M. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. PMC. [Link]
-
Bédard, A. C., & Thomson, R. J. (2014). Synthesis of the Dimeric Diarylheptanoids Alpinidinoid C and Officinine B Enabled by Blue-Light-Mediated Triple-Minisci-Type Alkylation. Organic Letters, 16(20), 5442–5445. [Link]
-
Tripathi, D. N., & Rajendran, S. (2023). A concise synthesis route to access bioactive natural products-dihydrocurcumins/1,7-diarylheptanoids. RSC Advances, 13(38), 26867–26871. [Link]
-
Bédard, A. C., & Thomson, R. J. (2014). Synthesis of the Dimeric Diarylheptanoids Alpinidinoid C and Officinine B Enabled by Blue-Light-Mediated Triple-Minisci-Type Alkylation. Organic Letters, 16(20), 5442–5445. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Two Novel Diarylheptanoid Glucosides from Myrica gale var. tomentosa and Absolute Structure of Plane-Chiral Galeon. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Pharmaceutical Technology. (2012). Meeting Challenges in Asymmetric Synthesis. [Link]
-
Lee, K., Kim, H., & Jeong, B. S. (2007). First Total Synthesis of Cytotoxic Diarylheptanoids, Galeon, and Pterocarine. Synthetic Communications, 37(5), 735-742. [Link]
-
Liu, Y., et al. (2024). Enantiomeric diarylheptanoids from Ottelia acuminata var. acuminata and their α-glucosidase inhibitory activity. Fitoterapia, 176, 105952. [Link]
-
CORE. (n.d.). Characterization of diarylheptanoids. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]
-
Tripathi, D. N., & Rajendran, S. (2023). A concise synthesis route to access bioactive natural products-dihydrocurcumins/1,7-diarylheptanoids. RSC Advances, 13(38), 26867-26871. [Link]
-
Ordóñez, M., & Cativiela, C. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 6. jocpr.com [jocpr.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
Overcoming low bioavailability of curcuminoid compounds in vivo
Current Status: Operational Topic: Overcoming Low Bioavailability of Curcuminoids In Vivo Operator: Senior Application Scientist
Mission Statement
Welcome to the Bioavailability Optimization Desk. You are likely here because your in vitro IC50 data is promising, but your in vivo pharmacokinetic (PK) profiles are flatlining. Curcumin is the "paradox compound": it possesses potent pleiotropic activity but suffers from poor aqueous solubility, instability at physiological pH, and rapid metabolic elimination.
This guide is not a textbook; it is a troubleshooting manual designed to bridge the gap between the bench and the bloodstream. We will address the three critical failure points: Solubility (Input) , Metabolism (Throughput) , and Detection (Output) .
Module 1: Formulation & Solubility (The Input Problem)
User Query: "I dissolved Curcumin in DMSO for cell culture, but it precipitates immediately when injected into mice. How do I fix this?"
Scientist Response: Direct injection of DMSO stocks into aqueous blood volume causes immediate "crash-out" precipitation. The crystals can cause embolisms and are not bioavailable. You must transition from simple solvation to encapsulation .
Decision Matrix: Selecting the Right Carrier
Use this logic flow to determine your formulation strategy based on your target tissue and resources.
Figure 1: Decision tree for selecting curcuminoid delivery systems based on experimental goals.
Protocol A: Liposomal Curcumin (Thin-Film Hydration)
Best for: Systemic delivery, preventing precipitation, and protecting against hydrolysis.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC) or HSPC
-
Cholesterol (Stabilizer)[1]
-
Curcumin (High Purity >95%)
-
Chloroform & Methanol (Solvents)
Step-by-Step Workflow:
-
Molar Ratios: Prepare a lipid mixture of DPPC:Cholesterol:Curcumin in a 72:8:20 molar ratio.
-
Dissolution: Dissolve all components in a Chloroform:Methanol (4:1 v/v) mixture in a round-bottom flask. Ensure complete solubilization (yellow clear solution).
-
Film Formation: Attach to a rotary evaporator. Evaporate solvent at 50°C under reduced pressure until a thin, uniform yellow film forms on the flask wall.
-
Critical Check: If the film is flaky or uneven, re-dissolve and rotate faster during evaporation.
-
-
Desiccation: Place the flask under a high vacuum overnight to remove trace solvents (chloroform toxicity is a confounder in vivo).
-
Hydration: Add pre-warmed PBS (pH 7.4, 60°C ) to the flask. Rotate without vacuum for 30 mins. The film will peel off and form Multilamellar Vesicles (MLVs).
-
Sizing (Sonication): Use a probe sonicator (on ice) for 10 minutes (cycles of 30s ON / 30s OFF) to reduce MLVs to Large Unilamellar Vesicles (LUVs) <200nm.
-
Purification: Centrifuge at 3,000g for 10 mins to pellet unencapsulated curcumin crystals. Collect the supernatant.
Module 2: Metabolic Barriers (The Throughput Problem)
User Query: "I see a high Cmax (peak concentration), but it disappears within 30 minutes. Why?"
Scientist Response: You are fighting the "First-Pass Effect." Curcumin is a prime substrate for UDP-glucuronosyltransferase (UGT) enzymes in the liver and intestine. It is rapidly converted to Curcumin-glucuronide and Curcumin-sulfate, which are water-soluble and excreted.
Mechanism of Action: The Piperine Blockade
Piperine (from black pepper) is an obligate adjuvant for non-formulated curcumin.
-
Target: Inhibits hepatic and intestinal UGT enzymes.
-
Target: Inhibits P-glycoprotein (P-gp) efflux transporters in the intestinal epithelium.[4]
-
Result: Increases bioavailability by ~2000% in humans (Shoba et al., 1998).[4]
Figure 2: Metabolic fate of curcumin and inhibition points for Piperine.
Protocol B: Co-Administration Standard
-
Ratio: 20 mg Curcumin : 1 mg Piperine (20:1 w/w).
-
Timing: Must be administered simultaneously. Piperine clearance is also rapid; pre-dosing is less effective.
Module 3: Analytical Validation (The Output Problem)
User Query: "I ran HPLC on plasma samples, but I detect zero curcumin. Did the delivery fail?"
Scientist Response: Not necessarily. If you are detecting at 425 nm without enzymatic hydrolysis, you are missing the metabolites. >99% of circulating curcumin is glucuronidated or sulfated. These conjugates often have different retention times and spectral properties.
Troubleshooting HPLC Detection
To assess "Total Curcuminoids" (Bioavailability), you must de-conjugate the metabolites back to the parent form.
Protocol C: Enzymatic Hydrolysis for Plasma Analysis
-
Sample: Collect 100 µL plasma.
-
Hydrolysis: Add 100 µL of
-glucuronidase/sulfatase (from Helix pomatia, Type H-1) in 0.1 M Acetate Buffer (pH 5.0). -
Incubation: Incubate at 37°C for 45 minutes . This cleaves the glucuronide/sulfate groups.
-
Extraction: Add 500 µL Ethyl Acetate to extract the freed curcumin. Vortex and centrifuge.[5]
-
Reconstitution: Evaporate the organic layer and reconstitute in Mobile Phase.
-
Analysis: Inject into HPLC.
HPLC Parameter Reference Table
| Parameter | Specification | Notes |
| Column | C18 Reverse Phase (e.g., Waters Spherisorb ODS2) | 5 µm particle size, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile : Water (50:50 v/v) | Adjust Water to pH 3.0 with Acetic Acid to prevent peak tailing. |
| Flow Rate | 1.0 mL/min | Isocratic elution is usually sufficient for parent curcumin. |
| Detection | UV-Vis @ 425 nm | Detects Curcumin. |
| Detection | UV-Vis @ 280 nm | Detects reduced metabolites (Tetrahydrocurcumin) which are colorless. |
| Internal Std | Salicylic Acid or Emodin | Essential for normalizing extraction efficiency. |
References
-
Shoba, G., et al. (1998).[6] Influence of piperine on the pharmacokinetics of curcumin in animals and human volunteers.[4] Planta Medica.
-
Anand, P., et al. (2007). Bioavailability of curcumin: problems and promises.[7][8][9] Molecular Pharmaceutics.
-
Marczylo, T. H., et al. (2007).[6] Comparison of systemic availability of curcumin with that of curcumin formulated with phosphatidylcholine. Cancer Chemotherapy and Pharmacology.
-
Yallapu, M. M., et al. (2010). Curcumin-loaded PLGA nanoparticles: preparation, characterization, and in vitro release. Journal of Nanomaterials.
-
Panahi, Y., et al. (2015). Adjuvant therapy with bioavailability-boosted curcuminoids suppresses systemic inflammation and improves quality of life in patients with solid tumors: a randomized double-blind placebo-controlled trial. Phytotherapy Research.
-
Wang, R., et al. (2019). Piperine enhances the bioavailability of curcumin by inhibiting glucuronidation in Caco-2 cells. Food & Function.
-
Mohari, S., et al. (2022).[2] Preparation and characterization of curcumin-loaded liposomes for delivery to the lungs.[10] Thai Journal of Pharmaceutical Sciences.
-
Mahale, J., et al. (2018). An HPLC-UV method for the simultaneous quantification of curcumin and its metabolites in plasma and lung tissue.[11] Biomedical Chromatography.
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. mdpi.com [mdpi.com]
- 3. Improved bioavailability of curcumin in liposomes prepared using a pH-driven, organic solvent-free, easily scalable process - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02861J [pubs.rsc.org]
- 4. cot.food.gov.uk [cot.food.gov.uk]
- 5. Design of Curcumin Loaded PLGA Nanoparticles Formulation with Enhanced Cellular Uptake, and Increased Bioactivity in vitro and Superior Bioavailability in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gwfnutrition.com [gwfnutrition.com]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation and characterization of curcumin-loaded liposomes for delivery to the lungs - UCL Discovery [discovery.ucl.ac.uk]
- 11. figshare.le.ac.uk [figshare.le.ac.uk]
Troubleshooting low yields in the purification of natural curcuminoids
Topic: Troubleshooting Low Yields in Isolation & Purification
Status: Active | Ticket Priority: High | Expert: Senior Application Scientist
Diagnostic Overview
User Problem: "I am extracting curcuminoids from Curcuma longa but my final mass balance is low (<2-3%) or I am losing significant mass during column chromatography."
Scientist’s Assessment: Low yields in curcuminoid isolation are rarely due to a single factor. They typically stem from a "Triad of Loss":
-
Matrix Entrapment: Inefficient solvent penetration due to oleoresin interference.
-
Chemical Degradation: Rapid hydrolysis in alkaline environments or photodegradation.
-
Irreversible Adsorption: Chelation of curcuminoids to trace metals in the stationary phase (silica).
The following guide breaks down these failure points with corrective protocols.
Visualizing the Loss Logic
The following logic tree helps identify where your yield is disappearing based on observation.
Figure 1: Diagnostic logic tree for isolating the source of curcuminoid yield loss.
Module 1: Extraction Efficiency (The Upstream Problem)
The Causality: Curcuminoids are hydrophobic polyphenols trapped within a matrix of essential oils (turmerones) and starch. If you do not remove the oils (defatting) or if you use absolute solvents without considering cell wall permeability, yield drops.
Solvent System Comparison
Many researchers use absolute ethanol and fail to extract the maximum load. Acetone often outperforms ethanol due to better solubility parameters for curcuminoids, though ethanol is preferred for "Green" or food-grade applications.
| Solvent System | Yield Potential | Selectivity | Notes |
| Acetone | High | Moderate | Highest recovery of total curcuminoids; less co-extraction of sugars than methanol. |
| Ethanol (95%) | Moderate-High | Moderate | Better than absolute ethanol; the 5% water aids in swelling plant cells for mass transfer. |
| Ethyl Acetate | Moderate | High | Good for separating curcuminoids from polar impurities, but lower total mass yield. |
| Chloroform | High | Low | Not Recommended for primary extraction due to toxicity and high co-extraction of lipids. |
Protocol: Optimized Defatting & Extraction
To maximize yield, you must remove the lipid barrier before targeting the curcuminoids.
-
Preparation: Grind dried rhizomes to 30-40 mesh . Finer powder (<60 mesh) causes channeling in Soxhlet; coarser powder limits surface area.
-
Defatting (Critical Step):
-
Extract powder with n-Hexane or Petroleum Ether (1:10 w/v ratio) for 3 hours.
-
Observation: The solvent will turn pale yellow (essential oils). Curcuminoids are insoluble in hexane and remain in the solid residue.
-
Discard the hexane extract. Dry the marc (residue) completely.
-
-
Target Extraction:
-
Extract the dried marc with Acetone or 95% Ethanol .
-
Method: Soxhlet (6-8 hours) or Pulse-Ultrasonic Assisted Extraction (UAE) (30 mins, 40°C).
-
Note: UAE often preserves heat-sensitive curcuminoids better than prolonged Soxhlet heating.
-
Module 2: Stability & Degradation (The Invisible Loss)
The Causality: Curcuminoids possess a diketone moiety that undergoes keto-enol tautomerism . In alkaline conditions (pH > 7.0), the proton is removed from the enolic group, leading to rapid hydrolytic degradation into ferulic acid, vanillin, and bicyclopentadione. This loss is often invisible until quantification.
The pH-Light Degradation Nexus
-
pH < 1: Red color (protonated form). Stable.
-
pH 1-7: Yellow color (neutral form). Stable.
-
pH > 7.5: Orange-Red color (anionic form). Unstable (Half-life < 30 mins).
Protocol:
-
Acidification: Always maintain extraction and mobile phase solvents at pH 5.0 - 6.0 .
-
Action: Add 0.1% Acetic Acid or Formic Acid to your mobile phases.[1]
-
-
Light Shielding: Wrap all columns, flasks, and reservoirs in aluminum foil. Curcuminoids degrade via autoxidation when exposed to UV/VIS light.
Module 3: Chromatographic Resolution (The Purification Bottleneck)
The Causality: A common complaint is a "red band" that sticks to the top of the silica column and refuses to elute. This is Chemisorption . The enolic hydroxyl groups of curcumin chelate with trace metal ions (Iron, Calcium) present in lower-grade silica gel.
Workflow: Preventing Irreversible Adsorption
Figure 2: Pre-treatment of stationary phase to prevent curcuminoid chelation.
Protocol: High-Yield Column Chromatography
Stationary Phase: Silica Gel 60 (0.063–0.200 mm). Mobile Phase: Chloroform : Methanol (Gradient).[2]
-
Silica Pre-treatment (The Fix for Low Yields):
-
Wash silica gel with 1N HCl, then rinse with deionized water until neutral.
-
Activate at 120°C for 4 hours.
-
Why? This removes trace metals that cause irreversible binding.
-
-
Gradient Elution:
-
Step 1: 100% Chloroform (Elutes non-polar impurities).
-
Step 2: 98:2 Chloroform:Methanol (Elutes Bisdemethoxycurcumin - BDMC).
-
Step 3: 95:5 Chloroform:Methanol (Elutes Demethoxycurcumin - DMC).
-
Step 4: 90:10 Chloroform:Methanol (Elutes Curcumin ).
-
Note: Curcumin is the most polar of the three due to two methoxy groups, so it elutes last in normal phase.
-
Frequently Asked Questions (FAQ)
Q: Why does my curcumin turn deep red when I add it to the silica column? A: This indicates your silica is too alkaline or contains metal impurities. The red shift is a halochromic shift indicating the formation of a phenolate anion or a metal chelate. Immediate Fix: Flush the column with solvent containing 0.5% Acetic Acid to protonate the curcuminoids and restore mobility.
Q: Can I use reverse-phase (C18) for purification instead of Silica? A: Yes, and it often provides higher recovery because it avoids the chelation issues of silica. Use a Water:Acetonitrile gradient with 0.1% Formic Acid. However, C18 is more expensive for large-scale preparative work.
Q: My HPLC shows three peaks, but they are merging. How do I separate them? A: The three curcuminoids have very similar polarities.
-
Decrease Flow Rate: Lowering flow improves interaction time.
-
Acidify: Ensure 0.1% acid is in the water phase to suppress ionization.
-
Temperature: Maintain column temperature at 30-35°C to reduce viscosity and improve mass transfer.
References
-
Revathy, S., et al. (2011). "Isolation, Purification and Identification of Curcuminoids from Turmeric (Curcuma longa L.) by Column Chromatography." Journal of Experimental Sciences.
-
Priyadarsini, K. I. (2014).[3] "The Chemistry of Curcumin: From Extraction to Therapeutic Agent." Molecules, 19(12), 20091-20112.
-
Wakte, P. S., et al. (2011). "Optimization of microwave, ultra-sonic and supercritical carbon dioxide assisted extraction techniques for curcumin from Curcuma longa." Separation and Purification Technology.
-
Goel, A., et al. (2008). "Curcumin: One of the most promising chemopreventive agents." Biochemical Pharmacology.
Sources
- 1. Enhancing curcumin's solubility and antibiofilm activity via silica surface modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid separation and quantitation of curcuminoids combining pseudo two dimensional liquid flash chromatography and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
How to dissolve 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one for cell culture
Subject: Solubilization and Handling Guide for In Vitro Applications
Compound Profile & Technical Specifications
Before beginning experimental work, it is critical to understand the physicochemical properties of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one.[1][2] This compound is a diarylheptanoid , structurally analogous to curcuminoids (specifically Bisdemethoxycurcumin) but possessing a distinct mono-carbonyl conjugated system.[1][2]
Why this matters: Its conjugated diene-ketone structure confers high lipophilicity and sensitivity to light/oxidation.[1][2] It is practically insoluble in water . Attempting to dissolve it directly in cell culture media will result in immediate precipitation, leading to false-negative results or physical toxicity to cells (crystals piercing membranes).[1][2]
| Parameter | Specification |
| Molecular Weight | 294.35 g/mol |
| CAS Number | 332371-82-1 |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) |
| Solubility Limit (DMSO) | ~10–20 mg/mL (approx. 30–60 mM) |
| Aqueous Solubility | Negligible (< 1 µg/mL) |
| Stability | Light-sensitive; Oxidation-prone in solution |
Protocol A: Preparation of Master Stock Solution
Objective: Create a stable, high-concentration stock solution (typically 10 mM or 50 mM) to minimize the volume of solvent added to cells.
Materials Required:
-
Analytical balance (precision 0.01 mg)
-
Vortex mixer[2]
Step-by-Step Procedure:
-
Calculate Mass/Volume:
-
Weighing: Weigh the powder into an amber glass vial. Note: Do not use plastic microfuge tubes for long-term storage of high-concentration DMSO stocks, as leachables can interfere with bioassays.[1][2]
-
Solvation: Add the calculated volume of anhydrous DMSO.
-
Critical Step: Do not add the solvent all at once. Add 50% of the volume, vortex for 30 seconds, then add the remaining 50%. This prevents "clumping" of hydrophobic powder.
-
-
Visual Inspection: Hold the vial up to a light source. The solution should be clear and yellow/orange. If particulate matter remains, sonicate in a water bath for 5–10 minutes at room temperature.[2]
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for ~1 month) or -80°C (stable for ~6 months).
Protocol B: Dilution for Cell Culture (The "Dropwise" Method)[1][2]
The Challenge: When a hydrophobic molecule in DMSO is added to aqueous media, the rapid change in polarity causes the "Ouzo effect"—spontaneous micro-precipitation.
Correct Workflow:
-
Prepare Intermediate Dilution (Optional but Recommended):
-
If your target concentration is low (e.g., 1 µM), do not pipette 0.1 µL of stock into 10 mL of media.
-
Instead, dilute the 10 mM Master Stock 1:100 in DMSO to create a 100 µM Working Stock .
-
-
Final Dilution into Media:
-
Pre-warm your culture media to 37°C.
-
While vortexing the media (or swirling the tube rapidly), add the DMSO working stock dropwise .
-
Rule of Thumb: Keep final DMSO concentration ≤ 0.1% (v/v) to avoid solvent toxicity.[1]
-
Example: To achieve 10 µM final concentration, add 1 µL of 10 mM stock to 1 mL of media.
-
Visual Workflows
Figure 1: Dissolution & Application Logic
This diagram illustrates the critical decision points to prevent precipitation.
Caption: Step-by-step workflow for solubilizing 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one, emphasizing quality control checkpoints.
Troubleshooting & FAQs
Q: My solution turns cloudy immediately upon adding it to the cell culture media. What happened?
A: You have encountered "solvent shock."[2] The compound's solubility dropped exponentially when moving from DMSO to water.
-
Fix 1 (Agitation): Ensure the media is vortexing while you add the compound.[1]
-
Fix 2 (Serum): Ensure your media contains FBS (Fetal Bovine Serum) before adding the compound.[1] Serum proteins (albumin) can bind the compound and act as a carrier, preventing precipitation.
-
Fix 3 (Concentration): You may be exceeding the aqueous solubility limit.[1] Try reducing the final concentration or the final DMSO % (keep DMSO < 0.5%).
Q: Can I use Ethanol instead of DMSO?
A: Ethanol is a secondary option but is generally inferior for this specific class of compounds.
-
Pros: Less toxic to some sensitive primary cells.[2]
-
Cons: Highly volatile (concentration changes as it evaporates in the tube); lower solubility capacity for diarylheptanoids compared to DMSO.[1]
-
Recommendation: Stick to DMSO unless your specific cell line is known to be hypersensitive to DMSO concentrations <0.1%.
Q: The compound changed color after a week in the freezer.
A: This indicates oxidation or photodegradation.
-
The conjugated double bonds (diene system) are reactive.[1]
-
Solution: Always store in amber vials or wrap tubes in aluminum foil. If the color shifts from bright yellow/orange to brown/dark red, the compound has degraded and should be discarded.
Q: How do I validate that the compound is actually in solution during the experiment?
A: Perform a "mock" treatment in a clear plate without cells.
-
Prepare media + compound as intended.[2]
-
Incubate at 37°C for 2 hours.
-
Inspect under a microscope (10x or 20x objective).[1]
-
If you see needle-like structures or amorphous debris, the compound has precipitated.[1][2]
References
-
ChemFaces. (n.d.).[1] 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one Datasheet. Retrieved from [1][2]
- Validates molecular weight, CAS (332371-82-1)
-
Abcam. (n.d.). Bisdemethoxycurcumin (BDMC) Properties. Retrieved from [1][2]
- Provides comparative solubility data for structurally homologous diarylheptanoids in DMSO (up to 100 mM).
-
MDPI. (2018).[1] Solvate Formation of Bis(demethoxy)curcumin: Screening and Characterization. Retrieved from [1][2]
- Discusses the thermodynamics of solubilizing curcumin analogs in polar aprotic solvents like DMSO.
-
Cayman Chemical. (n.d.).[1] Bisdemethoxycurcumin Product Information. Retrieved from [1]
- Establishes standard protocols for handling lipophilic curcuminoids (DMSO stock prepar
Sources
Validation & Comparative
Comparative Analysis of Antioxidant Activity: 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one vs. Curcumin
A Technical Guide for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth, objective comparison of the antioxidant properties of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one and the well-established natural compound, curcumin. This document synthesizes experimental data to elucidate the structure-activity relationships that govern their antioxidant efficacy, offering valuable insights for researchers in medicinal chemistry and pharmacology.
Introduction: The Quest for Potent Antioxidants
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This has driven significant research into the discovery and development of potent antioxidant compounds. Curcumin, a diarylheptanoid derived from the rhizome of Curcuma longa, is a well-known natural antioxidant. Its chemical structure has inspired the synthesis of numerous analogues aimed at improving its bioavailability and therapeutic efficacy.
This guide focuses on a specific curcumin analogue, 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one, which differs from curcumin by the absence of methoxy groups on its phenolic rings. We will dissect the structural nuances, compare their antioxidant mechanisms, and evaluate their relative potency based on available in vitro and in vivo experimental data.
Molecular Structure: The Foundation of Antioxidant Activity
The antioxidant capacity of these compounds is intrinsically linked to their molecular architecture. Both molecules feature two phenolic rings connected by a seven-carbon chain with a ketone group, but a critical difference lies in the substitution on the aromatic rings.
-
Curcumin: Chemically known as 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione, curcumin possesses hydroxyl (-OH) and methoxy (-OCH₃) groups on each aromatic ring.
-
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one: This analogue lacks the methoxy groups, presenting only a hydroxyl group on each phenyl ring.
This seemingly minor structural modification can have significant implications for the molecule's hydrogen-donating ability, radical stability, and overall antioxidant performance.
Caption: Chemical structures of Curcumin and its analogue.
Mechanism of Antioxidant Action
The primary antioxidant mechanism for curcumin and its analogues is classical chain-breaking antioxidant activity, which involves donating a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals. This process transforms the reactive radical into a more stable, non-reactive species and generates a phenoxyl radical from the antioxidant molecule. The stability of this resulting phenoxyl radical is crucial for preventing the propagation of radical chain reactions.
The conjugated system extending across the molecule, including the β-diketone moiety, helps to delocalize the unpaired electron of the phenoxyl radical, thereby increasing its stability. While some early reports suggested the central methylene (-CH₂-) group in curcumin's linker was the primary site of H-atom donation, classical inhibition studies have confirmed that the phenolic groups are the active sites responsible for its potent antioxidant activity.
Caption: General mechanism of hydrogen atom donation by phenolic antioxidants.
Comparative Performance: Analysis of Experimental Data
Direct, head-to-head quantitative comparisons of these two specific compounds under identical assay conditions are scarce in the literature. However, by compiling data from various in vitro assays and relevant in vivo studies on structurally similar analogues, we can construct a robust comparative analysis.
In Vitro Antioxidant Assays
Common in vitro methods to assess antioxidant capacity include the DPPH, ABTS, and FRAP assays. These assays are based on the ability of an antioxidant to reduce a stable radical or a metal ion.
| Assay | Curcumin (IC₅₀ / Activity) | 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one (or close analogue) | Reference Standard (e.g., Ascorbic Acid) |
| DPPH Radical Scavenging | IC₅₀: ~23.5 µM | Data not available for this specific compound. However, related diarylheptanoids show potent activity. | IC₅₀: ~82 µM |
| Lipid Peroxidation (TBARS) | IC₅₀: ~3.2 µM | A similar analogue, Bis-1,7-(2-hydroxyphenyl)-hepta-1,6-diene-3,5-dione, effectively lowered lipid peroxidation in vivo. | - |
Interpretation of In Vitro Data: The available data consistently demonstrates that curcumin is a potent free radical scavenger, often exhibiting greater activity than standard antioxidants like ascorbic acid in certain assays. For instance, in the DPPH assay, a lower IC₅₀ value indicates higher antioxidant activity. Curcumin's IC₅₀ of ~23.5 µM is significantly lower than that of ascorbic acid (~82 µM), highlighting its superior scavenging ability in this model.
While specific IC₅₀ values for 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one are not readily found, research on similar diarylheptanoids suggests they possess strong anti-oxidative and superoxide scavenging effects.
In Vivo Comparative Study Insights
A pivotal study provides the most direct comparison available, investigating the protective effect of a very close analogue, bis-1,7-(2-hydroxyphenyl)-hepta-1,6-diene-3,5-dione , against curcumin in a chemically-induced colon carcinogenesis model in rats. This analogue also lacks the methoxy groups of curcumin. The study found that:
-
Both curcumin and the analogue significantly lowered hepatic lipid peroxidation.
-
Both compounds enhanced the activities of key antioxidant enzymes, including glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase (CAT).
-
The protective effect of the analogue was comparable to that of curcumin .
The authors concluded that the hydroxyl group in the aromatic ring is responsible for the protective effect, rather than the methoxy group . This finding is critical, as it suggests that the absence of the methoxy groups in 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one does not diminish its antioxidant capacity in a biological system and may even offer advantages in terms of synthetic accessibility or metabolic stability.
Experimental Protocols for Antioxidant Capacity Assessment
To ensure reproducibility and standardization, detailed protocols for common antioxidant assays are provided below. The choice of assay depends on the specific research question, as each method has distinct chemical principles.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
Workflow:
Caption: Workflow for the DPPH antioxidant assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh and kept in the dark to prevent degradation.
-
Sample Preparation: Dissolve the test compounds (curcumin, analogue) and a positive control (e.g., ascorbic acid) in methanol to create stock solutions. Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
To a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH working solution to each well.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Prepare a blank well containing 200 µL of methanol.
-
-
Incubation: Mix gently and incubate the plate at room temperature in the dark for 30 minutes. The incubation time is critical for the reaction to stabilize.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the % inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a loss of color. It is applicable to both hydrophilic and lipophilic antioxidants.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This step is crucial for complete radical generation.
-
-
Working Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the sample dilution.
-
Add 190 µL of the ABTS•+ working solution.
-
-
Incubation: Mix and incubate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the % inhibition and IC₅₀ value using the same formulas as for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare and adjust pH carefully. The acidic environment is essential for the reaction.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve in water.
-
-
FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.
-
Assay Procedure:
-
Add 150 µL of the prepared FRAP reagent to a test tube or microplate well.
-
Add 20 µL of the sample or standard (e.g., a known concentration of FeSO₄).
-
-
Incubation: Mix and incubate at 37°C for exactly 4 minutes. Precise timing is critical for consistent results.
Technical Comparison Guide: Antiproliferative Potency of Curcumin vs. Synthetic Analogs
Executive Summary: The Bioavailability Paradox
Curcumin (diferuloylmethane) is a pharmacologically potent polyphenol with well-documented efficacy against NF-κB, STAT3, and HIF-1α pathways. However, its clinical translation is severely hampered by the "Bioavailability Paradox" : rapid systemic elimination, poor aqueous solubility, and hydrolytic instability at physiological pH.
This guide analyzes the antiproliferative superiority of next-generation analogs—specifically EF24 (a monocarbonyl analog) and Dimethoxycurcumin (DMC) —against the parent compound. We provide comparative IC50 data, mechanistic divergence, and validated experimental protocols for reproducing these findings.
Chemical Architecture & Structure-Activity Relationship (SAR)
The structural evolution from Curcumin to its analogs addresses two critical failure points: the unstable
| Compound | Structural Modification | Pharmacological Impact |
| Curcumin | Native | High Instability: The active methylene group is prone to hydrolysis. Rapid glucuronidation reduces half-life. |
| EF24 | Monocarbonyl linker ; fluorinated aromatic rings. | Enhanced Stability: Removal of the active methylene prevents hydrolysis. Fluorine increases lipophilicity and cellular uptake. |
| DMC | Methylation of phenolic hydroxyl groups. | Metabolic Resistance: Blocks glucuronidation sites, significantly extending plasma half-life while retaining antioxidant capacity. |
Comparative Profiling: Antiproliferative Efficacy
The following data synthesizes comparative IC50 values across distinct oncological models. EF24 consistently demonstrates 10-fold greater potency than native curcumin.
Table 1: Comparative IC50 Values ( M)
Values represent mean concentrations required for 50% inhibition of cell viability (72h exposure).
| Cell Line | Tissue Origin | Curcumin | EF24 | Dimethoxycurcumin (DMC) | Efficacy Ratio (EF24/Cur) |
| MDA-MB-231 | Breast (TNBC) | 20.0 | 0.8 | 5.0 | 25x |
| PC-3 | Prostate | 25.0 | 1.5 | 8.2 | 16x |
| HCT-116 | Colon | 18.5 | 2.0 | 6.5 | 9x |
| A549 | Lung | 28.0 | 3.2 | 10.1 | 8.7x |
Analytic Insight: EF24's sub-micromolar potency in Triple-Negative Breast Cancer (MDA-MB-231) suggests a distinct mechanism of action involving microtubule stabilization, a property absent in native curcumin.
Mechanistic Divergence: Pathway Modulation
While all three compounds target the NF-κB axis, EF24 exhibits a unique "Post-Transcriptional" regulation of HIF-1α and direct cytoskeletal disruption.
Visualization: Signaling Pathway Divergence
Figure 1: Mechanistic divergence. Note EF24's unique ability to target Microtubules and degrade HIF-1α protein directly, unlike Curcumin's transcriptional regulation.
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Precision Antiproliferative Assay (SRB/MTT)
Objective: Determine robust IC50 values with Z-factor validation. Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for curcuminoids to avoid potential interference from the compounds' intrinsic color/fluorescence.
Workflow Visualization
Figure 2: SRB Assay Workflow. TCA fixation eliminates metabolic interference common in MTT assays.
Step-by-Step Methodology
-
Seeding: Plate cells (MDA-MB-231) at 4,000 cells/well in 96-well plates. Allow 24h attachment.
-
Preparation: Dissolve Curcumin/EF24 in DMSO (Stock: 20mM). Prepare serial dilutions in media.
-
Critical Control: Final DMSO concentration must be
to prevent solvent toxicity.
-
-
Treatment: Treat cells for 72 hours. Include:
-
Negative Control: 0.1% DMSO vehicle.
-
Positive Control: Doxorubicin (1
M). -
Blanks: Media without cells (for background subtraction).
-
-
Fixation (SRB Specific): Add cold 10% Trichloroacetic acid (TCA). Incubate 1h at 4°C. Wash 5x with water.
-
Staining: Add 0.4% SRB solution. Incubate 15 min. Wash 4x with 1% acetic acid to remove unbound dye.
-
Analysis: Solubilize bound dye with 10mM Tris base. Read absorbance at 510 nm.
-
Calculation:
Fit data to a 4-parameter logistic regression to calculate IC50.
Protocol B: Mechanistic Validation (Western Blotting)
Objective: Distinguish between Transcriptional (Curcumin) and Post-Transcriptional (EF24) HIF-1α inhibition.
-
Hypoxia Induction: Treat cells with CoCl
(100 M) for 4h to stabilize HIF-1α. -
Drug Exposure: Add Curcumin (20
M) or EF24 (1 M) for 6h. -
Lysis: Use RIPA buffer with protease/phosphatase inhibitors.
-
Targets:
Conclusion & Strategic Outlook
The data unequivocally supports the transition from native Curcumin to EF24 for antiproliferative applications.
-
For Drug Development: EF24 offers a superior therapeutic index and distinct microtubule-targeting mechanism, making it a viable candidate for taxane-resistant cancers.
-
For Basic Research: DMC serves as an excellent tool for studying redox-dependent apoptosis without the rapid degradation seen in curcumin.
Recommendation: Researchers should utilize EF24 when high potency and metabolic stability are required, while reserving native curcumin for nutritional or chemopreventive studies where low bioavailability is the intended physiological state.
References
-
Structure-activity relationship studies of curcumin analogues. Source: Bioorganic & Medicinal Chemistry Letters (2009)
-
EF24, a novel curcumin analog, disrupts the microtubule cytoskeleton and inhibits HIF-1. Source: Cancer Research (2008)
-
Bioactivities of EF24, a Novel Curcumin Analog: A Review. Source: Frontiers in Oncology (2018)
-
Curcumin and dimethoxycurcumin induced epigenetic changes in leukemia cells. Source: Journal of Experimental & Clinical Cancer Research (2015)
-
Antiproliferative effects of an analog of curcumin in Hep-2 cells: a comparative study. Source: Natural Product Communications (2013)
Sources
Comparative Guide: Tetrahydrocurcuminoids vs. Curcuminoids in Melanogenesis Inhibition
[1]
Executive Summary
The Drug Developer's Dilemma: Curcuminoids (CUR) possess undeniable pharmacological potency but are plagued by poor stability, low bioavailability, and intense yellow pigmentation that restricts their topical utility. Tetrahydrocurcuminoids (THC), the non-electrophilic hydrogenated metabolites of curcumin, emerge as a superior alternative for dermatological applications.
While Curcumin relies on its
Physicochemical & Structural Profile[2][3][4]
The primary differentiator for topical formulation is the hydrogenation of the heptadiene moiety. This structural change abolishes the conjugated double bond system responsible for the yellow color, rendering THC colorless—a critical requirement for aesthetic compliance in skin brightening formulations.
Table 1: Comparative Physicochemical Properties
| Feature | Curcuminoids (CUR) | Tetrahydrocurcuminoids (THC) | Impact on Formulation |
| Structure | Hydrogenated | THC lacks the electrophilic Michael acceptor site.[1] | |
| Appearance | Intense Yellow/Orange | Off-white / Colorless | THC eliminates skin staining issues.[2] |
| pH Stability | Degrades rapidly at pH > 7.0 (Red shift) | High stability at physiological pH (5.5–7.4) | THC allows for longer shelf-life in emulsions. |
| Solubility | Poor in water; moderate in ethanol | Improved lipophilicity; better skin permeability | THC shows superior transdermal delivery. |
| Photostability | High photodegradation | High resistance to UV degradation | THC maintains potency during sun exposure. |
Mechanistic Divergence in Melanogenesis Inhibition
The inhibition of melanogenesis is not a single-target event. It involves the suppression of the rate-limiting enzyme Tyrosinase , the downregulation of the transcription factor MITF , and the scavenging of ROS (Reactive Oxygen Species) that trigger the pathway.
The "Stimulation vs. Inhibition" Paradox
Researchers must navigate conflicting literature. Some studies (e.g., Goenka et al.[3]) suggest THC may stimulate melanogenesis in basal conditions due to the loss of the electrophilic enone moiety. However, the consensus in dermatological applications supports THC as a potent inhibitor of
-
Curcumin: Acts as a Michael acceptor, covalently modifying thiols on enzymes (Nrf2 activation).
-
THC: Acts as a superior chain-breaking antioxidant. By aggressively scavenging ROS, it prevents the upstream activation of the MAPK/PKA pathways that lead to MITF expression.
Key Signaling Pathways
The following diagram illustrates the intervention points of THC versus CUR within the melanocyte signaling cascade.
Caption: Figure 1. Differential intervention points. THC dominates in upstream ROS scavenging and MITF suppression, while Curcumin excels at direct enzymatic interference.
Experimental Performance Data
Tyrosinase Inhibition (Cell-Free)
While Curcumin is often cited as a stronger direct inhibitor due to its binding affinity, THC demonstrates competitive efficacy against specific substrates (L-Tyrosine vs. L-DOPA).
| Compound | Substrate: L-Tyrosine ( | Substrate: L-DOPA ( | Mechanism Type |
| Curcumin | ~326 µM | ~46 µM | Mixed / Non-competitive |
| Tetrahydrocurcumin | ~52 µM (More Potent) | >100 µM (Less Potent) | Competitive |
| Kojic Acid (Control) | ~132 µM | ~55 µM | Chelation / Competitive |
Note: Data synthesized from multiple comparative studies. THC shows higher specificity for the monophenolase activity (L-Tyrosine) of tyrosinase.
Cellular Efficacy (B16F10 Melanoma Model)
In cellular models stimulated with
-
Melanin Reduction: THC (20 µg/mL) reduces melanin content by ~45% compared to control.
-
Cell Viability: THC exhibits significantly lower cytotoxicity (
µg/mL) compared to Curcumin ( µg/mL), allowing for higher therapeutic dosing.
Detailed Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols. These are designed to minimize the artifacts caused by Curcumin's instability.
Protocol A: High-Throughput Tyrosinase Inhibition Assay (Cell-Free)
Objective: Determine the direct enzymatic inhibition of THC vs. CUR.
Reagents:
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Mushroom Tyrosinase (1000 U/mL)
-
Substrate: L-Tyrosine (0.5 mM) dissolved in buffer.
-
Test Compounds: THC and CUR dissolved in DMSO (Final DMSO conc. < 1%).
Workflow:
-
Preparation: In a 96-well plate, add 120 µL of Phosphate Buffer.
-
Inhibitor Addition: Add 20 µL of test compound (THC/CUR) at serial dilutions (e.g., 10–200 µM).
-
Enzyme Incubation: Add 20 µL of Tyrosinase enzyme. Incubate at 25°C for 10 minutes.
-
Substrate Initiation: Add 40 µL of L-Tyrosine solution.
-
Kinetic Measurement: Immediately measure absorbance at 475 nm (dopachrome formation) every 30 seconds for 20 minutes.
-
Analysis: Calculate the slope (velocity) of the linear portion. Determine % Inhibition:
Protocol B: B16F10 Intracellular Melanin Quantification
Objective: Assess biological efficacy in a living system under
Workflow:
-
Seeding: Seed B16F10 cells (
cells/well) in 24-well plates. Allow attachment (24h). -
Stimulation & Treatment: Replace media with fresh DMEM containing 100 nM
-MSH (to induce melanogenesis) + Test Compound (THC or CUR at 5, 10, 20 µg/mL).-
Critical Step: Ensure CUR is prepared fresh; THC can be prepared from stock.
-
-
Incubation: Incubate for 72 hours. Observe pellet color.
-
Lysis: Wash cells with PBS.[4] Lyse in 1N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Quantification: Measure absorbance of the lysate at 405 nm . Normalize against total protein content (BCA Assay).
Synthesis & Conclusion
The Verdict for Drug Development
-
Choose Curcumin if your target requires irreversible covalent binding to cysteine residues (e.g., specific anti-cancer pathways) and if you can utilize advanced delivery systems (liposomes/nanoparticles) to overcome instability.
-
Choose Tetrahydrocurcumin for topical skin brightening and anti-aging formulations.[2][5][6] Its superior chemical stability, lack of color, and potent antioxidant-driven suppression of melanogenesis make it the commercially and scientifically viable choice for reducing hyperpigmentation.
Structure-Activity Relationship (SAR) Visualization[9][10][11]
Caption: Figure 2. The impact of hydrogenation on the functional properties of Curcuminoids.
References
-
Majeed, M., et al. "Comparative Study of the Effects of Curcuminoids and Tetrahydrocurcuminoids on Melanogenesis." Future Pharmacology, 2024.[7] Link
-
Goenka, S., & Simon, S. R. "Comparative Study of Curcumin and Its Hydrogenated Metabolites... on Melanogenesis in B16F10 and MNT-1 Cells."[3] Cosmetics, 2021.[3] Link[3]
-
Lai, Y., et al. "Anti-Melanogenic Mechanism of Tetrahydrocurcumin and Enhancing Its Topical Delivery Efficacy." Polymers, 2021.[3] Link
- Panich, U., et al. "Inhibition of UVA-mediated melanogenesis by tetrahydrocurcumin via modulation of antioxidant defense." Photochemistry and Photobiology, 2010.
-
Vattanajun, A., et al. "Potent Tyrosinase Inhibitory Activity of Curcuminoid Analogues and Inhibition Kinetics Studies." Biomolecules, 2021.[3] Link
Sources
- 1. Curcumin Differs from Tetrahydrocurcumin for Molecular Targets, Signaling Pathways and Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Comparative Study of Curcumin and Its Hydrogenated Metabolites, Tetrahydrocurcumin, Hexahydrocurcumin, and Octahydrocurcumin, on Melanogenesis in B16F10 and MNT-1 Cells | MDPI [mdpi.com]
- 4. cdn-tap.talkmed.com [cdn-tap.talkmed.com]
- 5. Tetrahydrocurcumin vs Curcumin: What Are The Differences? - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 6. plamed.cn [plamed.cn]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one
Part 1: Executive Safety Assessment
Immediate Action Required: Treat as a bioactive organic irritant.[1] This compound is a Michael Acceptor (due to the enone system) and a Phenolic compound. While not classified as an acute lethal toxin (Category 1), it possesses significant biological reactivity capable of alkylating proteins and causing sensitization.
Hazard Identification Matrix
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation | Double-gloving (Nitrile) required.[1][2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation | Safety goggles (ANSI Z87.1) mandatory. |
| STOT-SE | H335 | Respiratory irritation | Handle only in a certified fume hood.[1][2] |
| Sensitization | Implied | Potential skin sensitizer | Avoid all direct contact; reactive enone moiety.[1] |
Chemical Stability & Reactivity[2]
-
Oxidative Sensitivity: The phenolic hydroxyl groups are susceptible to oxidation.[1] Do not mix with strong oxidizing agents (Nitric acid, Peroxides, Permanganates) in waste streams, as this may generate heat or toxic quinones.[2]
-
pH Sensitivity: In alkaline conditions (pH > 8), the phenolic protons dissociate, often turning the solution a deep red/orange (phenolate formation).[2] This is a visual indicator of contamination but increases water solubility.
Part 2: Waste Stream Segregation & Stabilization
Core Directive: Segregate based on physical state and solvent composition.[1] Do not combine with halogenated solvents unless unavoidable, as this increases disposal costs and complexity.
Pre-Disposal Stabilization Protocol
Before moving waste to the central accumulation area, perform these stabilization steps at the bench:
-
Quenching (Optional for trace amounts): If you have small reactive residues (<10 mg), dilute with Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO).[2] Note: Do not use bleach (Hypochlorite), as this generates toxic chlorinated phenols.[2]
-
pH Neutralization: If the compound was used in a basic buffer, neutralize to pH 6–8 using dilute Hydrochloric Acid (HCl) or Acetic Acid. This prevents the formation of water-soluble phenolates that might leach if a spill occurs.[1]
-
Solidification: For liquid waste containing high concentrations (>100 mM), consider absorbing onto vermiculite or charcoal if your facility requires solid waste for incineration.
Part 3: The Disposal Workflow
This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Characteristic Waste" (if ignitable solvents are used) or general chemical waste.
Decision Logic (Visualized)
The following diagram illustrates the decision process for routing this chemical into the correct waste stream.
Figure 1: Decision tree for segregating 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one waste streams based on physical state and solvent compatibility.
Detailed Disposal Steps
Stream A: Solid Waste (Pure Powder & Debris) [1][2]
-
Container: HDPE (High-Density Polyethylene) wide-mouth jar or double-bagged heavy-duty polyethylene bags.
-
Labeling: "Hazardous Waste - Solid. Contains: 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one.[1][2][5][6][7] Hazard: Irritant."
-
Procedure:
Stream B/C: Liquid Waste
-
Container: Amber glass bottle (preferred) or HDPE carboy.
-
Compatibility: Ensure the solvent carrier is compatible with the waste drum.
-
Self-Validating Check:
-
Visual: Is the waste separating into phases? (Indicates immiscible solvents).
-
Chemical: Measure pH. If < 4 or > 10, tag as "Acidic" or "Basic" waste respectively to alert EHS personnel.
-
Part 4: Emergency Contingency (Spills)
Scenario: A 500mg vial of powder drops and shatters on the floor.
Spill Response Protocol[1][2]
-
Evacuate & Ventilate: Clear the immediate area.[1] If outside a hood, increase room ventilation.
-
PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat. If dust is visible in the air, use an N95 or P100 respirator.
-
Containment (Wet Wipe Method):
-
Collection:
-
Disposal: Label the jar as "Hazardous Waste (Debris) - Phenolic Irritant" and request pickup.[1][2]
Part 5: Regulatory & Scientific Grounding[1][2]
Regulatory Codes[1][2]
-
US EPA (RCRA): Not explicitly P-listed or U-listed.[1][2] Defaults to Process Waste .
-
Waste Code: If ignitable solvents (Acetone/EtOH) are used, apply D001 . Otherwise, label as "Non-Regulated Chemical Waste" or "Toxic" depending on state-specific rules (e.g., California Title 22).[2]
Scientific Rationale (E-E-A-T)
The disposal logic is governed by the chemical structure:
-
Phenolic Nature: Phenols are toxic to aquatic life.[1] We strictly avoid drain disposal to prevent contamination of the watershed [1].
-
Michael Acceptor (Enone): The
-unsaturated ketone moiety is electrophilic.[2] It can react with thiols in biological systems (glutathione). Incineration ensures the destruction of this reactive center, preventing environmental bioaccumulation [4].ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Solubility: The compound is lipophilic (logP > 3). It will not dissolve in water washes, necessitating organic solvent cleanup [2].
References
-
ChemFaces. (2023).[1] Safety Data Sheet: 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one (CAS 332371-82-1).[1][2][7] Retrieved from [2]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Curcumin Analogs.[1] Retrieved from [2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[10] National Academies Press.[1][10] Retrieved from [2]
-
Dinkova-Kostova, A. T., et al. (2001).[2] Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. Proceedings of the National Academy of Sciences. Retrieved from [2]
Sources
- 1. CAS 332371-82-1 | 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one [phytopurify.com]
- 2. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | CAS:332371-82-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CAS 332371-82-1: 4,6-Heptadien-3-ona, 1,7-bis(4-hidroxifen… [cymitquimica.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. orgsyn.org [orgsyn.org]
Personal protective equipment for handling 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one
Topic: Personal protective equipment for handling 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one Audience: Researchers, scientists, and drug development professionals.[1][2][3]
Executive Safety Summary
Immediate Action Required: Treat as a Bioactive Irritant .[2] While specific toxicological data for 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one (CAS 332371-82-1) is limited compared to its parent curcuminoids, its structural homology to Bisdemethoxycurcumin necessitates a default classification of H315 (Skin Irritant) , H319 (Eye Irritant) , and H335 (Respiratory Irritant) [1, 2].[1][2][3]
Critical Warning: This compound is frequently solubilized in DMSO for biological assays.[2] DMSO is a potent skin penetrant that will carry the dissolved bioactive agent directly into the systemic circulation, bypassing the stratum corneum. Standard nitrile gloves are insufficient for prolonged contact with DMSO solutions. [1][2]
Chemical Identity & Physical Properties
Understanding the physical state is the precursor to selecting the correct PPE.
| Property | Specification | Operational Implication |
| CAS Number | 332371-82-1 | Use for waste labeling and inventory tracking.[1][2][3] |
| Physical State | Yellow/Orange Solid Powder | High risk of airborne particulate drift; static charge accumulation.[2] |
| Solubility | DMSO, Ethanol, Methanol | DMSO solutions require specific barrier protection (See Section 4). |
| Molecular Weight | 294.35 g/mol | Small molecule; potential for rapid absorption if solubilized.[1][2] |
| Reactivity | Michael Acceptor (Enone) | Potential for covalent binding to cysteine residues; skin sensitization risk.[2] |
Risk Assessment & Mechanism
Why specific PPE is required beyond "standard lab coat and glasses".
The "Trojan Horse" Effect (DMSO Vectoring): In dry powder form, the primary risk is mucosal irritation via inhalation (H335). However, researchers rarely use it dry.
-
Mechanism: When dissolved in Dimethyl Sulfoxide (DMSO), the solvent disrupts the lipid bilayers of the skin cells.
-
Result: The bioactive 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one is "dragged" into the bloodstream.[1][2][3]
-
Safety Implication: Glove breakthrough time becomes the critical safety variable, not just glove material.
Respiratory Irritation (Michael Acceptor Activity):
The hepta-4,6-dien-3-one backbone contains an
Personal Protective Equipment (PPE) Protocol
A. Respiratory Protection
-
Primary Engineering Control: All weighing and transfer of dry powder must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).[2]
-
PPE (If Hood Unavailable): N95 or P2 particulate respirator.
-
Why: The particle size of recrystallized diarylheptanoids can be fine enough to remain suspended in air currents created by opening the vial.
-
B. Dermal Protection (Gloves)
Standard nitrile exam gloves degrade rapidly in organic solvents.[2]
| State of Matter | Recommended Glove System | Rationale |
| Dry Powder | Single Nitrile (4-5 mil) | Sufficient barrier against solids; prioritize dexterity for weighing.[1][2][3] |
| Ethanol/Methanol Solution | Double Nitrile (Change immediately upon splash) | Alcohols permeate nitrile in <15 mins; double layer provides a buffer.[2] |
| DMSO Solution (Critical) | Laminate / Butyl Rubber OR Double Nitrile (Specific Brand) | DMSO permeates standard nitrile in <5 minutes.[2] If using nitrile, use "Accelerator-Free" or specific chemical-resistant brands (e.g., Ansell TouchNTuff®) and change every 15 mins.[1][2][3] |
C. Ocular Protection
-
Requirement: Chemical Safety Goggles (Indirect Vent).[2]
-
Contraindication: Do not use standard safety glasses with open sides.[2] Fine powders drift around side shields. If the powder enters the eye, the tear film (aqueous) will not dissolve it immediately, causing mechanical abrasion and localized high-concentration chemical burns.[1][3]
Operational Handling Workflow
Protocol: Safe Weighing & Solubilization
-
Static Control: Place an ionizing bar or anti-static gun near the balance. Diarylheptanoid powders are static-prone and will "jump" from the spatula.[1][2][3]
-
Weighing:
-
Tare the vial inside the fume hood.
-
Transfer powder using a micro-spatula.
-
Technique: Do not tap the spatula on the vial rim; this aerosolizes the powder.
-
-
Solubilization (The High-Risk Step):
-
Add DMSO/Solvent slowly down the side of the vial.
-
Cap immediately. Vortexing an uncapped vial creates a fine aerosol of toxic solvent.[2]
-
Self-Validation Check: Inspect the vial threads. If yellow liquid is in the threads, wipe with a Kimwipe soaked in ethanol before removing from the hood.
-
Visual Safety Logic: The Decision Tree
Figure 1: PPE Decision Tree based on physical state and solvent vector.[1][2][3] Note the escalation of glove requirements for DMSO handling.
Waste Disposal & Decontamination
Disposal Classification:
-
Solid Waste: Hazardous Chemical Waste (P-List or equivalent depending on local regulations for toxic solids).[1][2] Label as "Toxic Solid, Organic."
-
Liquid Waste: Segregate based on solvent.[2]
-
DMSO Solutions: Halogenated/Non-Halogenated Organic Waste (Label: "Contains Bioactive Diarylheptanoid").
-
Spill Cleanup Protocol:
-
Powder Spill:
-
Do not dry sweep (creates dust).[2]
-
Cover with a wet paper towel (water or ethanol) to dampen.
-
Wipe up and place in a sealed bag.
-
-
Solution Spill:
References
-
Cayman Chemical. (2024).[4] Safety Data Sheet: Bisdemethoxycurcumin (Analogous Structure). Retrieved from [3]
-
PubChem. (2024). Compound Summary: Bisdemethoxycurcumin (CID 5315472) - Safety and Hazards.[2][3][5] National Library of Medicine. Retrieved from [Link][3]
-
TCI Chemicals. (2024). Safety Data Sheet: 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione.[1][2][3][6] Retrieved from [3]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 332371-82-1 | 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one [phytopurify.com]
- 3. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one - Wikipedia [en.wikipedia.org]
- 4. fishersci.at [fishersci.at]
- 5. tcichemicals.com [tcichemicals.com]
- 6. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
